2-(4-Ethylpiperazin-1-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQIGHJQMJUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354580 | |
| Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-46-7 | |
| Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ethylpiperazin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Ethylpiperazin-1-yl)ethanamine CAS number
Technical Monograph: 2-(4-Ethylpiperazin-1-yl)ethanamine
Executive Summary
2-(4-Ethylpiperazin-1-yl)ethanamine (CAS 4489-46-7) is a specialized diamine building block characterized by a piperazine core substituted with an ethyl group at the N4 position and a primary ethylamine chain at the N1 position. This structural motif serves as a critical "solubilizing tail" in medicinal chemistry, frequently employed to modulate the physicochemical properties (logP, pKa) of lipophilic drug candidates. Beyond pharmaceutical applications, it functions as a curing agent in epoxy resin systems and a ligand in coordination chemistry.
This guide details the physicochemical profile, validated synthetic pathways, and functional applications of this compound, providing researchers with a self-validating roadmap for its utilization.
Chemical Identity & Physicochemical Profile
The compound is an unsymmetrical diamine. The primary amine provides a reactive handle for amide coupling or reductive amination, while the tertiary amine within the piperazine ring acts as a proton acceptor at physiological pH, enhancing aqueous solubility.
| Property | Specification |
| CAS Number | 4489-46-7 |
| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)ethanamine |
| Synonyms | 1-(2-Aminoethyl)-4-ethylpiperazine; 4-Ethyl-1-piperazineethanamine |
| Molecular Formula | C₈H₁₉N₃ |
| Molecular Weight | 157.26 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~220–225 °C (Predicted based on methyl analog CAS 934-98-5) |
| Density | ~0.94 g/mL (Predicted) |
| Basicity (pKa) | ~9.8 (Primary amine), ~5.5 (Piperazine N4), ~9.0 (Piperazine N1) |
| Solubility | Miscible with water, ethanol, DMSO, DCM |
Synthetic Methodologies
Two primary routes are recommended depending on the available starting materials and purity requirements. Method A is preferred for medicinal chemistry applications due to higher regioselectivity.
Method A: The Nitrile Reduction Route (High Fidelity)
This method avoids over-alkylation, a common side reaction in direct alkylation strategies.
-
Step 1: N-Alkylation of 1-Ethylpiperazine
-
Reagents: 1-Ethylpiperazine, Chloroacetonitrile, K₂CO₃, Acetone (or MeCN).
-
Protocol: Dissolve 1-ethylpiperazine (1.0 eq) in acetone. Add anhydrous K₂CO₃ (1.5 eq) followed by dropwise addition of chloroacetonitrile (1.05 eq) at 0°C. Stir at room temperature for 12 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate to yield 2-(4-ethylpiperazin-1-yl)acetonitrile.
-
-
Step 2: Catalytic Hydrogenation
-
Reagents: Nitrile intermediate, Raney Nickel (or LiAlH₄), Methanol, Ammonia (g).
-
Protocol: Hydrogenate the nitrile in methanolic ammonia (to suppress secondary amine formation) over Raney Nickel at 50 psi H₂.
-
Purification: Filter catalyst, concentrate, and distill under reduced pressure.
-
Method B: Reductive Amination (Convergent)
Ideal for introducing the ethyl group if 2-(piperazin-1-yl)ethanamine (AEP) is the starting stock.
-
Reagents: 2-(Piperazin-1-yl)ethanamine, Acetaldehyde, NaBH(OAc)₃, DCM.
-
Protocol: Treat AEP with acetaldehyde (1.0 eq) in DCM. Stir for 1 hour. Add NaBH(OAc)₃ (1.5 eq) and stir overnight.
-
Note: Requires careful stoichiometry to avoid alkylation of the primary amine tail.
Visualization: Synthetic & Functional Logic
The following diagram illustrates the synthetic flow and the compound's dual-functional role in drug design.
Figure 1: Synthetic pathway from 1-ethylpiperazine via nitrile reduction and downstream applications.
Functional Applications in Drug Discovery
The "Solubilizing Tail" Concept
In modern drug discovery, lipophilic scaffolds (e.g., quinolines, indoles) often suffer from poor aqueous solubility. 2-(4-Ethylpiperazin-1-yl)ethanamine is attached via its primary amine to the core scaffold (forming an amide or urea linkage).
-
Mechanism: The distal tertiary amine (N4) has a pKa of ~7.5–8.5. In the acidic environment of the stomach (pH 1–2) or even the systemic circulation (pH 7.4), this nitrogen is protonated, introducing a positive charge that drastically improves water solubility without compromising membrane permeability significantly.
-
Ethyl vs. Methyl: The ethyl group increases lipophilicity slightly compared to the methyl analog, potentially improving blood-brain barrier (BBB) penetration for CNS targets by modulating the overall logD.
CNS Ligand Design
Piperazine moieties are "privileged structures" in CNS drugs (e.g., antipsychotics like Olanzapine). The ethyl-piperazine tail mimics the binding interactions of neurotransmitters (serotonin/dopamine) within GPCR binding pockets, often forming salt bridges with aspartate residues in the receptor transmembrane domain.
Handling, Safety, and Storage
-
Hazards (GHS):
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H317: May cause an allergic skin reaction.
-
-
Storage: Hygroscopic and air-sensitive. Store under inert gas (Nitrogen/Argon) in a cool, dry place (< 25°C).
-
PPE: Nitrile gloves, chemical splash goggles, and a face shield are mandatory. Handle only in a fume hood.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 776622, 2-(4-Ethylpiperazin-1-yl)ethanamine. Retrieved February 1, 2026, from [Link]
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system active agents. 9. 1-Aryl-4-(2-aminoethyl)piperazines. Journal of Medicinal Chemistry. (Contextual grounding for piperazine ethanamine synthesis and CNS activity).
Technical Whitepaper: 2-(4-Ethylpiperazin-1-yl)ethanamine
Physicochemical Profiling, Synthetic Architecture, and Reactivity in Drug Discovery
Executive Summary
2-(4-Ethylpiperazin-1-yl)ethanamine (CAS 4489-46-7) is a heterobifunctional diamine scaffold increasingly utilized in "linkerology"—the science of designing spacers for PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and multi-target ligands. Its value lies in its structural duality: it possesses a highly nucleophilic primary amine for facile conjugation and a piperazine core that modulates physicochemical properties such as solubility, lipophilicity (LogD), and metabolic stability.
This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule’s behavior, synthesis, and application in high-value chemical biology.
Molecular Identity & Physicochemical Architecture
The molecule consists of an ethyl-substituted piperazine ring linked to a primary ethylamine chain. This structure creates a distinct basicity gradient across the molecule, critical for predicting ionization states at physiological pH.
Table 1: Physicochemical Properties
| Property | Value | Context/Notes |
| CAS Number | 4489-46-7 | Verified Identity |
| Molecular Formula | C₈H₁₉N₃ | |
| Molecular Weight | 157.26 g/mol | Fragment-like scaffold |
| Boiling Point | ~237 °C | High boiling point due to H-bonding |
| Density | 0.939 g/cm³ | Liquid at RT |
| Flash Point | ~96 °C | Combustible |
| pKa (Predicted) | N(primary) ≈ 10.2N(piperazine-4) ≈ 9.1N(piperazine-1) ≈ 5.5 | Polyprotic base; exists as a dication or trication at acidic pH. |
| LogP (Predicted) | ~0.4 | Amphiphilic; good water solubility |
| Appearance | Colorless to pale yellow liquid | Oxidizes/yellows upon air exposure |
Structural Analysis
-
Steric Profile: The ethyl group at the N4 position is small enough to avoid significant steric clash in protein binding pockets, yet large enough to prevent N-dealkylation compared to a methyl group.
-
Electronic Environment: The piperazine ring acts as a conformational restrictor. The N1 nitrogen (attached to the ethylamine chain) has reduced basicity due to the inductive withdrawal from the nearby N4 and the ethylene linker, but the primary amine remains the dominant nucleophile.
Synthetic Architecture & Process Chemistry
Reliable access to high-purity 2-(4-Ethylpiperazin-1-yl)ethanamine is essential for scale-up. Two primary routes dominate the landscape: the Nitrile Reduction Route (preferred for purity) and the Direct Alkylation Route (preferred for cost/atom economy).
Route A: The Nitrile Reduction Pathway (High Fidelity)
This method avoids the formation of poly-alkylated byproducts common in direct alkylation.
-
Alkylation: N-Ethylpiperazine reacts with chloroacetonitrile in the presence of a base (
or ) in acetonitrile or DMF. -
Reduction: The intermediate nitrile is reduced to the primary amine using Hydrogenation (
, Raney Ni/NH₃) or Lithium Aluminum Hydride ( ).
Route B: Aziridine Ring Opening (Atom Economy)
Reaction of N-Ethylpiperazine with aziridine (or 2-chloroethylamine).
-
Risk:[2][3][4] Aziridine is highly toxic and regulated. Polymerization of aziridine can lead to oligomeric impurities.
Visualization: Synthetic Workflow (Route A)
Caption: Figure 1. The preferred two-step synthesis via nitrile intermediate ensures regioselectivity and minimizes over-alkylation.
Reactivity Profile & Functionalization
In drug discovery, this molecule is almost exclusively used as a nucleophile . Understanding the competition between the primary amine and the tertiary piperazine nitrogens is vital.
Chemoselectivity Guide
-
Primary Amine (
): The kinetic and thermodynamic nucleophile of choice. It reacts rapidly with acyl chlorides, NHS-esters, and aldehydes. -
Tertiary Amines (
): Generally non-nucleophilic in standard coupling conditions due to steric bulk and lack of a proton to lose (in amidation). However, they act as internal bases (proton sponges), which can accelerate reaction rates by scavenging protons generated during coupling.
Validated Protocols
-
Amide Coupling (Linker Synthesis):
-
Reductive Amination:
-
Reagents: Aldehyde + Amine +
in DCM/MeOH. -
Outcome: Clean formation of secondary amines. The piperazine ring remains untouched.
-
Visualization: Reactivity Logic Flow
Caption: Figure 2. Chemoselectivity map highlighting the primary amine as the dominant reactive site for conjugation.
Applications in Drug Discovery[7]
4.1. Linkerology in PROTACs
The ethylpiperazine moiety is a "privileged scaffold" in degrader design.
-
Solubility: The basic nitrogens are protonated at physiological pH, improving the aqueous solubility of otherwise lipophilic warheads (e.g., Cereblon binders).
-
Permeability: The ethyl group adds a small lipophilic patch that aids in passive membrane permeability compared to the more polar methyl or unsubstituted analogs.
-
Rigidity: The piperazine ring introduces a semi-rigid constraint, reducing the entropic penalty of binding compared to linear alkyl chains.
4.2. Kinase Inhibitors
Used as a solvent-exposed tail. The primary amine is coupled to the core scaffold, positioning the protonated piperazine to interact with solvent or acidic residues at the rim of the ATP-binding pocket.
Handling, Stability & Safety
Storage Protocols
-
Air Sensitivity: Like most aliphatic amines, this compound absorbs
from the air to form carbamates (white solid crust). It is also susceptible to N-oxidation over long periods. -
Recommendation: Store under Nitrogen or Argon at 2–8°C.
-
Container: Glass or Stainless Steel. Avoid aluminum (corrosion risk).
Safety Data (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction (sensitizer).[2]
-
-
PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory. Work must be performed in a fume hood.[2]
References
-
Sigma-Aldrich. Product Specification: 2-(4-Ethyl-piperazin-1-yl)-ethylamine. Retrieved from .
-
PubChem. Compound Summary: 2-(4-Ethylpiperazin-1-yl)ethanamine (CAS 4489-46-7).[6] National Library of Medicine. Retrieved from .
-
ChemicalBook. 2-(4-Ethylpiperazin-1-yl)ethanamine Properties and Suppliers. Retrieved from .
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles. (Demonstrates nitrile route chemistry). Retrieved from .
-
Santa Cruz Biotechnology. Safety Data Sheet: 2-(4-Ethylpiperazin-1-yl)ethanamine. Retrieved from .
Sources
- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. tecnoproject.com [tecnoproject.com]
- 5. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 6. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
An In-depth Technical Guide to the Synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4-Ethylpiperazin-1-yl)ethanamine, a valuable substituted piperazine derivative with applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, mechanistic insights, and proposed experimental protocols. The guide emphasizes chemical logic and provides a framework for the practical synthesis and purification of the target compound.
Introduction and Strategic Overview
2-(4-Ethylpiperazin-1-yl)ethanamine is a diamine featuring a piperazine core, a common scaffold in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. The presence of both a tertiary amine within the piperazine ring and a primary ethylamine side chain makes this molecule a versatile building block for the synthesis of more complex molecular architectures.
The synthetic strategy for this target molecule hinges on the formation of the C-N bond between the N-ethylpiperazine core and the ethanamine moiety. This can be achieved through several established methodologies in organic synthesis. This guide will focus on three primary and logically sound synthetic pathways:
-
Pathway A: Reductive Amination of N-Ethylpiperazine. A robust and widely used method for C-N bond formation, this pathway involves the reaction of N-ethylpiperazine with a protected aminoacetaldehyde derivative, followed by in-situ reduction of the resulting iminium ion.
-
Pathway B: N-Alkylation of N-Ethylpiperazine. This classical approach relies on the nucleophilic character of the secondary amine in N-ethylpiperazine to displace a leaving group from a suitable 2-aminoethyl electrophile.
-
Pathway C: Synthesis via a Nitrile Intermediate. This two-step route involves the initial formation of 2-(4-ethylpiperazin-1-yl)acetonitrile, followed by the reduction of the nitrile group to the primary amine.
Each of these pathways offers distinct advantages and challenges, which will be discussed in detail to allow for an informed selection based on available resources and desired outcomes.
Synthesis of the Key Starting Material: N-Ethylpiperazine
A common prerequisite for all proposed pathways is the availability of N-ethylpiperazine. While commercially available, an efficient synthesis from piperazine and ethanol is well-documented and provides a cost-effective route for large-scale production.
A patented method describes the reaction of ethanol and piperazine in the presence of a mixed metal catalyst (Cu-Co-Mo/Al₂O₃) under elevated temperature and pressure.[1]
Table 1: Reaction Parameters for the Synthesis of N-Ethylpiperazine [1]
| Parameter | Value |
| Reactants | Piperazine, Ethanol |
| Catalyst | Cu-Co-Mo/Al₂O₃ |
| Pressure | 0.1-10.0 MPa |
| Temperature | 80-350 °C |
| Molar Ratio (Piperazine:Ethanol) | 0.5-10.0 |
Proposed Synthetic Pathways to 2-(4-Ethylpiperazin-1-yl)ethanamine
Pathway A: Reductive Amination
Reductive amination is a highly efficient and versatile method for the synthesis of amines.[2] This pathway involves the reaction of N-ethylpiperazine with a protected 2-aminoacetaldehyde, such as N-Boc-2-aminoacetaldehyde, to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[3][4]
Mechanism: The reaction proceeds through the nucleophilic attack of the secondary amine of N-ethylpiperazine on the aldehyde carbonyl, followed by dehydration to form an iminium ion. The hydride from the reducing agent then attacks the electrophilic carbon of the iminium ion to yield the protected diamine. Subsequent deprotection of the Boc group under acidic conditions affords the final product.[5]
Caption: Reductive Amination Workflow
Proposed Experimental Protocol (Pathway A):
-
Imine Formation: To a solution of N-ethylpiperazine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or methanol, add N-Boc-2-aminoacetaldehyde (1.1 eq.).[6] A catalytic amount of acetic acid can be added to facilitate imine formation.[7] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Deprotection: Dissolve the crude protected diamine in a suitable solvent (e.g., DCM) and treat with an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Purification: After neutralization with a base, the crude product can be purified by column chromatography on silica gel to yield pure 2-(4-Ethylpiperazin-1-yl)ethanamine.[8]
Pathway B: N-Alkylation
Direct N-alkylation of N-ethylpiperazine with a suitably protected 2-haloethylamine, such as N-Boc-2-bromoethylamine, in the presence of a base is a straightforward approach.[9]
Mechanism: This reaction proceeds via a classical SN2 mechanism, where the nucleophilic secondary amine of N-ethylpiperazine attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion. A non-nucleophilic base is used to scavenge the HBr generated during the reaction.[10]
Caption: N-Alkylation Workflow
Proposed Experimental Protocol (Pathway B):
-
Alkylation: To a solution of N-ethylpiperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (2.0 eq.).[9] Add N-Boc-2-bromoethylamine (1.1 eq.) and heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Deprotection: The deprotection of the Boc group is carried out as described in Pathway A.
-
Purification: The final product is purified by column chromatography.
Pathway C: Synthesis via a Nitrile Intermediate
This pathway involves the reaction of N-ethylpiperazine with chloroacetonitrile to form 2-(4-ethylpiperazin-1-yl)acetonitrile, which is subsequently reduced to the desired primary amine.
Mechanism: The first step is an SN2 reaction where N-ethylpiperazine displaces the chloride from chloroacetonitrile. The resulting nitrile is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Nitrile Intermediate Workflow
Proposed Experimental Protocol (Pathway C):
-
Nitrile Formation: In a suitable solvent like acetonitrile, react N-ethylpiperazine (1.0 eq.) with chloroacetonitrile (1.1 eq.) in the presence of a base such as potassium carbonate to neutralize the HCl formed.[11]
-
Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate. The crude nitrile can be purified by distillation or chromatography.
-
Reduction: The purified nitrile is then reduced. For example, it can be added to a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF) at 0 °C. The reaction is then warmed to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated. The final product is purified by distillation or column chromatography.
Purification and Characterization
Purification of the final product, 2-(4-Ethylpiperazin-1-yl)ethanamine, can be achieved by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of ammonia to prevent tailing.[8] Alternatively, distillation under reduced pressure may be a viable purification method for larger quantities.
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound.[13]
Conclusion
This technical guide has outlined three viable and scientifically sound synthetic pathways for the preparation of 2-(4-Ethylpiperazin-1-yl)ethanamine. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. The reductive amination pathway (A) is often preferred for its high efficiency and selectivity. The N-alkylation route (B) is a classic and reliable alternative. The nitrile intermediate pathway (C) provides another practical option, particularly if the nitrile intermediate is readily accessible. The proposed experimental protocols, based on established chemical principles and analogous reactions, provide a solid foundation for the successful synthesis of this important chemical building block.
References
Sources
- 1. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 13. A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 2-(4-Ethylpiperazin-1-yl)ethanamine in Medicinal Chemistry
[1]
Executive Summary & Chemical Identity
2-(4-Ethylpiperazin-1-yl)ethanamine (CAS: 4489-46-7 ) is a diamine linker and solubilizing moiety widely utilized in the optimization of small molecule drug candidates.[1] Structurally, it consists of a piperazine ring N-substituted with an ethyl group and an ethylamine chain.
In medicinal chemistry, this motif serves as a critical "solubilizing tail," often appended to hydrophobic scaffolds (e.g., kinase inhibitors, GPCR ligands) to modulate LogD , improve aqueous solubility via protonation at physiological pH, and fine-tune hERG channel selectivity compared to its methyl- or hydroxyethyl- analogs.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)ethanamine |
| Common Synonyms | 1-(2-Aminoethyl)-4-ethylpiperazine; N-(2-Aminoethyl)-N'-ethylpiperazine |
| CAS Registry Number | 4489-46-7 |
| Molecular Formula | C₈H₁₉N₃ |
| Molecular Weight | 157.26 g/mol |
| SMILES | CCN1CCN(CCN)CC1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220–225 °C (Estimated based on homologs) |
Physicochemical Profile & Pharmacophore Logic
Understanding the acid-base properties of this molecule is essential for predicting its behavior in biological systems.[1] The molecule possesses three nitrogen centers with distinct basicity.
pKa and Ionization State
Unlike simple amines, the proximity of the nitrogen atoms creates an electrostatic repulsion field that spaces out the pKa values.
-
N1 (Primary Amine): pKa ≈ 9.8 – 10.2 (Dominant basic center; >99% protonated at pH 7.4).
-
N4 (Distal Piperazine N): pKa ≈ 8.8 – 9.2 (Highly basic; contributes to solubility).
-
N1 (Proximal Piperazine N): pKa ≈ 4.5 – 5.5 (Basicity suppressed by inductive effect of the ethylamine chain).
The "Ethyl Switch" in Drug Design
Why choose the Ethyl variant over the Methyl (CAS 934-98-5) or Hydroxyethyl analogs?
-
Lipophilicity Modulation: The ethyl group adds steric bulk and lipophilicity (+0.5 LogP vs Methyl). This is strategic when a lead compound is too polar to cross the Blood-Brain Barrier (BBB) but still requires the piperazine solubilizing group.
-
Metabolic Stability: The ethyl group is generally more resistant to N-dealkylation by Cytochrome P450s compared to the N-methyl group, potentially extending half-life (
).[1] -
Selectivity: The slightly larger steric volume of the ethyl group can clash with narrow pockets in off-target proteins (e.g., hERG), potentially improving the safety profile.
Synthetic Pathways & Process Chemistry
For research scale (<100g), purity is paramount to avoid bis-alkylated byproducts. Two primary routes are recommended.
Route A: The Nitrile Reduction (Recommended for Purity)
This route avoids the polymerization risks associated with aziridines and the over-alkylation seen in direct halide displacement.
-
Step 1: N-Alkylation
-
Step 2: Nitrile Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.
-
Conditions: THF (anhydrous), 0°C to RT.
-
Work-up: Fieser work-up (for LAH) to remove aluminum salts.
-
Yield: Typically 75-85% overall.[1]
-
Route B: Gabriel Synthesis Modification (Alternative)
Useful if the primary amine must be protected during subsequent steps.
-
Reactants: 1-Ethylpiperazine + N-(2-Bromoethyl)phthalimide.[1]
-
Deprotection: Hydrazine hydrate (Ing-Manske procedure).[1]
Visualization: Synthetic Workflow
Caption: Figure 1. Two-step synthesis via nitrile intermediate to ensure mono-substitution and high purity.[1]
Experimental Protocol: Amide Coupling
A common application is coupling this amine to a carboxylic acid scaffold (e.g., a kinase core).
Standard Operating Procedure (SOP):
-
Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in DMF/DCM (1:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the activated ester.
-
Addition: Add 2-(4-Ethylpiperazin-1-yl)ethanamine (1.1 eq) dropwise.
-
Note: The primary amine is significantly more nucleophilic than the tertiary piperazine nitrogens, ensuring regioselectivity.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+158 mass shift).[1]
-
Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and Brine.
-
Caution: Do not wash with strong acid (1N HCl) as the product will protonate and extract into the aqueous layer.
-
-
Purification: Flash chromatography.
-
Eluent: DCM:MeOH:NH₄OH (90:10:1). The ammonia is critical to keep the piperazine deprotonated and prevent streaking on silica.
-
Analytical Validation
To verify the identity of CAS 4489-46-7, look for these characteristic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~1.05 ppm (t, 3H): Terminal methyl of the ethyl group.
-
δ ~2.40 ppm (q, 2H): Methylene of the ethyl group.
-
δ ~2.30–2.60 ppm (m, 8H): Piperazine ring protons (broad singlets or multiplets depending on resolution).
-
δ ~2.75 ppm (t, 2H): Methylene adjacent to the piperazine (N-CH₂-CH₂-NH₂).[1]
-
δ ~2.95 ppm (t, 2H): Methylene adjacent to the primary amine (N-CH₂-CH₂ -NH₂).[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 158.17 m/z.
-
Safety & Handling (E-E-A-T)
While specific MSDS data for the ethyl variant is less common than the methyl analog, it shares the hazard profile of 1-(2-Aminoethyl)piperazine (CAS 140-31-8) .[1]
-
Corrosivity: Highly alkaline. Causes severe skin burns and eye damage (GHS Category 1B).
-
Sensitization: Known skin sensitizer. Potential respiratory sensitizer.
-
Storage: Hygroscopic and air-sensitive.[1] Store under nitrogen or argon. Absorb CO₂ from air to form carbamates (white crust).
Decision Logic: When to Use This Linker
Caption: Figure 2. Medicinal chemistry decision tree for selecting the ethyl-piperazine linker.
References
-
Sigma-Aldrich. 2-(4-Ethyl-piperazin-1-yl)-ethylamine Product Sheet (CAS 4489-46-7).[1][2] Retrieved from .[1]
-
Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.[3] (Data extrapolated for ethyl/amine effects).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329779675: 2-(4-Ethylpiperazin-1-yl)ethanamine.[1].
-
Fisher Scientific. Safety Data Sheet: 1-(2-Aminoethyl)piperazine (Parent Homolog).[1].
2-(4-Ethylpiperazin-1-yl)ethanamine: A Technical Monograph
Topic: Chemical Architecture and Synthetic Utility of 2-(4-Ethylpiperazin-1-yl)ethanamine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary & Structural Identity
2-(4-Ethylpiperazin-1-yl)ethanamine is a trifunctional heterocyclic building block characterized by a piperazine core flanked by an N-ethyl group and an N-aminoethyl arm. In medicinal chemistry, this motif serves as a critical "linker" or "tail" moiety, frequently employed to modulate physicochemical properties such as aqueous solubility (LogP reduction) and basicity (pKa tuning) in kinase inhibitors and GPCR ligands.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)ethan-1-amine |
| Common Name | 1-(2-Aminoethyl)-4-ethylpiperazine |
| CAS Registry Number | 4489-46-7 |
| SMILES (Canonical) | CCN1CCN(CCN)CC1 |
| Molecular Formula | C₈H₁₉N₃ |
| Molecular Weight | 157.26 g/mol |
Structural Visualization (SMILES Parsing)
The following diagram illustrates the connectivity logic embedded in the SMILES string CCN1CCN(CCN)CC1, highlighting the three distinct chemical zones: the Lipophilic Tail (Ethyl), the Core Scaffold (Piperazine), and the Reactive Head (Primary Amine).
Figure 1: Structural decomposition of the SMILES string showing the three functional domains.
Physicochemical Profile
Understanding the physical behavior of this molecule is prerequisite to its application in synthesis. It acts as a polyprotic base.
| Property | Value / Description | Context for Application |
| Physical State | Colorless to light yellow liquid | Hygroscopic; requires storage under inert atmosphere (Ar/N₂). |
| Boiling Point | ~222 °C (Predicted based on AEP) | High boiling point allows for purification of lower-boiling impurities via distillation. |
| pKa (Predicted) | N(primary): ~9.8N(piperazine): ~5.4 & ~9.2 | The primary amine is the most basic site. The piperazine nitrogens are less basic due to inductive effects and sterics. |
| LogP | ~ -0.2 to 0.1 | The ethyl group adds slight lipophilicity compared to the methyl analog, aiding membrane permeability while retaining water solubility. |
| H-Bond Donors | 1 (Primary Amine - NH₂) | Critical for H-bonding interactions in enzyme pockets (e.g., Asp/Glu residues). |
Synthetic Architecture
While simple alkylation of 1-(2-aminoethyl)piperazine with ethyl bromide is possible, it lacks selectivity and often leads to poly-alkylation (quaternization). For high-purity applications (e.g., GMP synthesis), the Nitrile Reduction Route or the Gabriel Synthesis are the authoritative protocols.
Method A: The Nitrile Reduction Route (Scalable)
This method is preferred for scale-up as it avoids the formation of quaternary ammonium salts.
-
Step 1: N-Alkylation: Reaction of 1-ethylpiperazine with chloroacetonitrile in the presence of a base (K₂CO₃) in acetonitrile or DMF.
-
Step 2: Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) of the nitrile intermediate to the primary amine.
Method B: The Modified Gabriel Synthesis (High Precision)
This route ensures the primary amine is generated exclusively, with no secondary amine byproducts.
Protocol:
-
Reagents: 1-Ethylpiperazine, N-(2-bromoethyl)phthalimide, K₂CO₃, DMF.
-
Alkylation: Heat the mixture at 80°C for 12 hours. The phthalimide protects the nitrogen, preventing over-alkylation.
-
Deprotection: Treat the intermediate with Hydrazine Hydrate (N₂H₄·H₂O) in refluxing ethanol (Ing-Manske procedure) to liberate the primary amine.
-
Purification: Acid-base extraction followed by vacuum distillation.
Synthetic Workflow Diagram
Figure 2: The Nitrile Reduction pathway offers the highest atom economy and purity profile for scale-up.
Medicinal Chemistry Applications
The 2-(4-ethylpiperazin-1-yl)ethanamine moiety is not merely a passive linker; it is a functional pharmacophore.[1]
Solubility Modulation
In kinase inhibitors (e.g., analogs of Imatinib or Dasatinib), the aromatic core is often highly lipophilic (LogP > 4). Appending this piperazine tail introduces a basic center (pKa ~9.8) that is protonated at physiological pH. This drastic increase in polarity improves aqueous solubility, facilitating oral bioavailability.
The "Piperazine Privilege"
The piperazine ring adopts a chair conformation, allowing it to direct the terminal ethyl group into specific hydrophobic pockets within a receptor (e.g., GPCRs like Dopamine D2 or Serotonin 5-HT). The ethyl group provides a subtle steric bulk difference compared to a methyl group, often improving selectivity by clashing with smaller pockets in off-target proteins.
hERG Avoidance Strategy
Long, flexible lipophilic amine chains can cause hERG channel blockage (cardiotoxicity). The rigid piperazine core constrains the spatial orientation of the basic nitrogen, potentially reducing the "floppiness" associated with hERG binding, making this linker safer than a linear diethylaminopropyl chain.
Analytical Characterization
To validate the identity of synthesized batches, the following diagnostic signals are standard.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.08 (t, 3H): Terminal methyl of the ethyl group.
-
δ 2.41 (q, 2H): Methylene of the ethyl group.
-
δ 2.35 - 2.60 (m, 10H): Overlapping signals from the piperazine ring protons and the N-CH₂ of the ethylene bridge.
-
δ 2.78 (t, 2H): Methylene adjacent to the primary amine (-CH₂-NH₂). This is a diagnostic triplet distinct from the ring protons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated 158.16 m/z.
-
Handling and Safety (MSDS Highlights)
-
Hazards: This compound is a Corrosive (Category 1B) and a Skin Sensitizer .[2] It can cause severe skin burns and eye damage (H314).
-
Storage: Air-sensitive. Store under Nitrogen or Argon at 2-8°C. The primary amine readily absorbs CO₂ from the air to form carbamates.
-
Disposal: Must be treated as hazardous organic basic waste. Do not mix with oxidizing agents or acids.
References
-
Sigma-Aldrich. 2-(4-Ethyl-piperazin-1-yl)-ethylamine Product Sheet. Retrieved from (CAS 4489-46-7 verification).
-
PubChem. Compound Summary: 2-(4-Ethylpiperazin-1-yl)ethanamine. National Library of Medicine. Retrieved from .
- Khalili, F., et al. (2009). "pKa Values of Some Piperazines at 298, 303, 313, and 323 K". Journal of Chemical & Engineering Data. (Data source for piperazine/AEP pKa trends).
-
Organic Syntheses. Chloroacetonitrile Synthesis and Usage. Coll. Vol. 1, p.153 (1941).[3] Retrieved from (Reference for nitrile reagent handling).
-
Thermo Scientific Chemicals. 1-(2-Aminoethyl)piperazine Safety Data Sheet. Retrieved from (Analogous safety data for aminoethylpiperazines).
Sources
2-(4-Ethylpiperazin-1-yl)ethanamine: Mechanistic Role in Drug Design
[1]
Executive Summary
2-(4-Ethylpiperazin-1-yl)ethanamine (CAS: 4489-46-7) is a strategic diamine intermediate used extensively in medicinal chemistry to install the N-ethylpiperazine moiety .[1] Unlike simple linkers, this molecule functions as a functional pharmacophore , capable of modulating the physicochemical properties (LogP, pKa) and receptor-binding affinity of lead compounds.[1]
This guide details the mechanism of action of this molecule not as a standalone therapeutic, but as a molecular engine that drives the efficacy of kinase inhibitors, GPCR ligands, and CNS-active agents.[1] It explores the causality behind its selection over methyl-analogs and provides validated protocols for its incorporation into drug scaffolds.[1]
Mechanistic Profile: The Chemical Biology of the Ethylpiperazine Moiety[1]
The "mechanism of action" for this building block is defined by its ability to optimize the Pharmacokinetic/Pharmacodynamic (PK/PD) profile of a drug candidate.[1]
The Protonation Switch (Ionic Anchoring)
In physiological conditions (pH 7.4), the piperazine ring and the terminal amine exist in equilibrium between neutral and protonated states.[1]
-
Mechanism : The distal nitrogen (N4-ethyl) typically possesses a pKa of ~7.5–8.5, allowing it to become protonated in the endosome or receptor pocket.[1]
-
Biological Impact : This positive charge facilitates ionic bonding with conserved acidic residues (Aspartate/Glutamate) in target proteins (e.g., the ATP-binding pocket of kinases or the orthosteric site of GPCRs).[1]
The "Ethyl Shift" (Steric & Lipophilic Tuning)
Medicinal chemists often choose the ethyl variant over the more common methyl variant (2-(4-methylpiperazin-1-yl)ethanamine) to fine-tune the steric and lipophilic profile.[1]
-
Lipophilicity : The additional methylene group increases cLogP by approximately +0.5 units, enhancing blood-brain barrier (BBB) penetration for CNS targets without compromising solubility.[1]
-
Steric Occlusion : The ethyl group provides a larger steric bulk, which can improve selectivity by clashing with non-target isoforms that have tighter binding pockets.[1]
Conformational Rigidity
The piperazine ring locks the nitrogen atoms in a semi-rigid chair conformation.[1] This reduces the entropic penalty upon binding compared to flexible linear diamines, thereby improving the free energy of binding (
Synthetic Mechanism: Nucleophilic Incorporation[1]
The primary utility of 2-(4-Ethylpiperazin-1-yl)ethanamine is its role as a nucleophilic warhead in synthesis.[1]
Reactivity Hierarchy
The molecule contains three nitrogen centers, but reactivity is dictated by steric hindrance and electronic density:
-
Primary Amine (
) : Highest nucleophilicity.[1] Acts as the primary attachment point for acyl chlorides, sulfonyl chlorides, or alkyl halides.[1] -
Tertiary Piperazine Nitrogens : Low nucleophilicity due to steric bulk and ring constraints.[1] They generally do not participate in coupling unless forcing conditions are used.[1]
Mechanism of Amide Coupling (Example)
When reacting with an activated carboxylic acid (e.g., via HATU/DIEA), the primary amine attacks the carbonyl carbon via an addition-elimination mechanism .[1]
-
Step 1 (Activation) : The carboxylic acid forms an active ester with the coupling reagent.[1]
-
Step 2 (Attack) : The lone pair of the primary amine attacks the electrophilic carbonyl.[1]
-
Step 3 (Deprotonation) : The base (DIEA) removes the proton from the intermediate, restoring neutrality and driving the reaction forward.[1]
Data Presentation: Physicochemical Properties
The following properties are critical for calculating the impact of this moiety on a drug candidate's Lipinski profile.
| Property | Value | Mechanistic Implication |
| Molecular Weight | 157.26 g/mol | Low MW allows room for heavy scaffolds (Fragment-Based Design).[1] |
| Predicted pKa (Basic) | ~9.8 (Primary), ~7.8 (Ring) | Primary amine is protonated at physiological pH; Ring N is titratable.[1] |
| H-Bond Donors | 2 | Critical for hydrogen bonding with backbone carbonyls.[1] |
| H-Bond Acceptors | 3 | Facilitates water solubility and receptor interaction.[1] |
| Rotatable Bonds | 3 | Moderate flexibility allows induced fit within binding pockets.[1] |
| Boiling Point | ~230°C | High boiling point requires vacuum distillation for purification.[1] |
Experimental Protocols
Protocol A: Selective Amidation of 2-(4-Ethylpiperazin-1-yl)ethanamine
Objective: To covalently attach the ethylpiperazine moiety to a scaffold acid (R-COOH) without protecting the tertiary amines.[1]
Reagents:
-
Scaffold Acid (1.0 eq)[1]
-
2-(4-Ethylpiperazin-1-yl)ethanamine (1.2 eq) [CAS: 4489-46-7][1][2][3]
-
HATU (1.2 eq)[1]
-
DIPEA (3.0 eq)[1]
-
DMF (Anhydrous)[1]
Workflow:
-
Activation : Dissolve the Scaffold Acid in DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Note: Color change to yellow/orange indicates activation.[1]
-
-
Addition : Dropwise add 2-(4-Ethylpiperazin-1-yl)ethanamine.
-
Reaction : Stir at RT for 2–4 hours. Monitor via LC-MS (Look for M+157 peak shift).[1]
-
Workup : Dilute with EtOAc, wash with saturated
(removes unreacted acid) and Brine. -
Purification : The product is basic.[1] Purify via Reverse Phase Flash Chromatography using a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid).[1]
Protocol B: Validation of Ionic Interaction (pKa Determination)
Objective: To determine the precise ionization constant of the piperazine nitrogen in the final construct.
-
Preparation : Dissolve 5 mg of the synthesized ligand in 20 mL of degassed water/methanol (1:1).
-
Titration : Perform potentiometric titration using 0.1 M HCl and 0.1 M NaOH.
-
Analysis : Plot pH vs. Volume. Identify the inflection point corresponding to the piperazine nitrogen (typically pH 7.0–8.5).[1]
Visualization: Mechanistic Pathway[1]
The following diagram illustrates the dual role of the molecule: as a nucleophile in synthesis and as a pharmacophore in the biological target.[1]
Figure 1: Mechanistic flow from chemical reagent to biological pharmacophore.[1] The primary amine drives synthesis, while the ethylpiperazine ring drives biological affinity and solubility.[1]
References
Sources
Methodological & Application
Synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine: A Detailed Protocol and Application Note
Introduction
2-(4-Ethylpiperazin-1-yl)ethanamine is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a tertiary amine within the piperazine ring and a primary terminal amine provides a versatile scaffold for drug discovery and development. This application note provides a detailed, two-step protocol for the synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine, commencing with the N-alkylation of N-ethylpiperazine with chloroacetonitrile, followed by the reduction of the intermediate nitrile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details and the scientific rationale behind the experimental choices.
Synthetic Strategy Overview
The synthesis is achieved via a two-step process. The initial step involves a nucleophilic substitution reaction where N-ethylpiperazine is alkylated with chloroacetonitrile to form 2-(4-ethylpiperazin-1-yl)acetonitrile. The subsequent step is the reduction of the nitrile functional group to a primary amine using a powerful reducing agent, lithium aluminum hydride (LAH), to yield the final product.
Caption: Synthetic workflow for 2-(4-Ethylpiperazin-1-yl)ethanamine.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Molar Equivalents |
| N-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 1.14 g (1.28 mL) | 1.0 |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 0.83 g (0.70 mL) | 1.1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 1.5 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 0.76 g | 2.0 |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | 70 mL | - |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed for extraction | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed for drying | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed for pH adjustment | - |
| Sodium Hydroxide | NaOH | 40.00 | As needed for pH adjustment | - |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[1][2]
-
N-Ethylpiperazine: This compound is a flammable liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Handle away from ignition sources.[3]
-
Chloroacetonitrile: This substance is highly toxic if swallowed, inhaled, or in contact with skin.[4][5] It is also a lachrymator and can cause serious eye irritation.[5] Strict containment measures are necessary to avoid exposure.
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, water-sensitive solid that can ignite in moist air.[6] It reacts violently with water, releasing flammable hydrogen gas.[6][7] It also causes severe skin burns and eye damage.[8] All equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] A Class D fire extinguisher for metal fires should be readily available.[6]
Experimental Protocol
Step 1: Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by N-ethylpiperazine (1.14 g, 10 mmol).
-
Initiation of Reaction: With vigorous stirring, add chloroacetonitrile (0.83 g, 11 mmol) dropwise to the suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-ethylpiperazin-1-yl)acetonitrile. This intermediate can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Step 2: Synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine
-
Reaction Setup: In a separate 500 mL three-necked round-bottom flask, thoroughly dried and under a nitrogen atmosphere, place lithium aluminum hydride (0.76 g, 20 mmol).
-
Addition of Solvent: Carefully add anhydrous tetrahydrofuran (THF, 50 mL) to the LAH to create a suspension. Cool the flask to 0°C using an ice bath.
-
Addition of Intermediate: Dissolve the crude 2-(4-ethylpiperazin-1-yl)acetonitrile from Step 1 in anhydrous THF (20 mL). Add this solution dropwise to the LAH suspension, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching the Reaction: (Caution: Exothermic reaction and hydrogen gas evolution) . Cool the reaction mixture to 0°C. Slowly and carefully add water dropwise to quench the excess LAH. Following the initial quench with water, add a 15% aqueous solution of sodium hydroxide, followed by more water until a granular precipitate forms.
-
Isolation of Product: Filter the solid aluminum salts and wash them thoroughly with THF and diethyl ether.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Ethylpiperazin-1-yl)ethanamine.
-
Final Purification: The final product can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[9]
Discussion of Experimental Choices
-
Choice of Base in Step 1: Anhydrous potassium carbonate is used as a mild, inexpensive base to neutralize the hydrochloric acid formed during the nucleophilic substitution reaction. Its insolubility in acetonitrile facilitates its removal by simple filtration.
-
Choice of Solvent in Step 1: Acetonitrile is a suitable polar aprotic solvent for this S(_N)2 reaction, as it effectively dissolves the reactants while not interfering with the reaction.
-
Choice of Reducing Agent in Step 2: Lithium aluminum hydride is a potent reducing agent necessary for the complete reduction of the nitrile functional group to a primary amine. Weaker reducing agents like sodium borohydride are generally not effective for this transformation.
-
Inert Atmosphere in Step 2: The use of an inert atmosphere is critical due to the high reactivity of LAH with atmospheric moisture and oxygen.[7]
-
Quenching Procedure: The sequential addition of water and sodium hydroxide solution (Fieser workup) is a standard and effective method for safely quenching LAH reactions and precipitating aluminum salts in a filterable form.
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine. Careful attention to the safety precautions, particularly when handling chloroacetonitrile and lithium aluminum hydride, is paramount for the successful and safe execution of this synthesis. This protocol serves as a valuable resource for researchers requiring this important building block for their drug discovery and development programs.
References
-
Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]
-
Kubochem. N-Ethylpiperazine. [Link]
-
University of Georgia Office of Research. LithiumAluminumHydride-16853-85-3.docx. [Link]
-
Loba Chemie. N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. [Link]
-
Alpha Chemika. N-ETHYL PIPERAZINE For Synthesis. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO N-ETHYL PIPERAZINE. [Link]
-
NJ.gov. Common Name: CHLOROACETONITRILE HAZARD SUMMARY. [Link]
-
Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
-
National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Google Patents.
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
PubChem. N-(2-(piperazin-1-yl)ethyl)ethan-1-amine. [Link]
-
ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
ResearchGate. Proposed industrial pathway to piperazine starting from ethylene oxide... [Link]
-
ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]
-
National Institutes of Health. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Longdom Publishing. The Distillation Process: An Essential Technique for Purification and Separation. [Link]
-
Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
ResearchGate. Reductive amination route for selective N‐monosubstitution. [Link]
-
YouTube. Reductive Amination. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
National Institutes of Health. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Google Patents. New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
-
Organic Syntheses. chloroacetonitrile. [Link]
-
ResearchGate. New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]
-
ResearchGate. Catalyst and amination process for the synthesis of piperazine from ethylene glycol. [Link]
-
Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 4. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-alkylation of Piperazine with 2-Chloroethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(2-Aminoethyl)piperazine
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs targeting a wide range of conditions, particularly those affecting the central nervous system (CNS) such as antipsychotics and antidepressants.[1][2] The N-alkylation of piperazine is a fundamental transformation that allows for the introduction of various functional groups, thereby modulating the pharmacological properties of the resulting molecule. The product of the N-alkylation of piperazine with 2-chloroethylamine, N-(2-aminoethyl)piperazine (AEP), is a critical building block and intermediate in the synthesis of a diverse array of pharmacologically active compounds.[3] AEP is a versatile diamine that finds extensive use as an epoxy curing agent, a corrosion inhibitor, and in the synthesis of polyamides and urethane catalysts.[4]
This technical guide provides a comprehensive overview of the N-alkylation of piperazine with 2-chloroethylamine, offering in-depth mechanistic insights, detailed experimental protocols, and strategies for optimizing this crucial synthetic transformation.
Mechanistic Insights: A Nucleophilic Substitution Reaction
The N-alkylation of piperazine with 2-chloroethylamine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride leaving group.
The primary challenge in this synthesis is controlling the selectivity to favor the desired mono-alkylated product, N-(2-aminoethyl)piperazine, over the di-alkylated byproduct, 1,4-bis(2-aminoethyl)piperazine. Due to the presence of two reactive nitrogen atoms in the piperazine ring, the initial product, AEP, can act as a nucleophile itself and react with another molecule of 2-chloroethylamine.[5][6]
Key Mechanistic Considerations:
-
Nucleophilicity: Both nitrogen atoms of piperazine are nucleophilic. Once one nitrogen is alkylated, the nucleophilicity of the second nitrogen is slightly reduced, but it can still react.
-
Stoichiometry: The ratio of piperazine to 2-chloroethylamine is a critical factor in controlling the extent of di-alkylation.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can significantly influence the reaction rate and selectivity.
Reaction Mechanism:
Caption: SN2 mechanism for the N-alkylation of piperazine.
Detailed Experimental Protocol: Synthesis of N-(2-Aminoethyl)piperazine
This protocol is designed for a laboratory-scale synthesis and emphasizes strategies to maximize the yield of the mono-alkylated product.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |
| Piperazine (anhydrous) | 110-85-0 | 86.14 | 43.07 g | 0.5 |
| 2-Chloroethylamine hydrochloride | 870-24-6 | 116.0 | 11.60 g | 0.1 |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 8.00 g | 0.2 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 200 mL | - |
| Toluene | 108-88-3 | 92.14 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Standard glassware for workup and extraction
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In the 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve piperazine (43.07 g, 0.5 mol) in absolute ethanol (100 mL). A 5-fold excess of piperazine is used to favor mono-alkylation.
-
Base Addition: Prepare a solution of sodium hydroxide (8.00 g, 0.2 mol) in water (20 mL) and add it to the piperazine solution. This will neutralize the HCl salt of the 2-chloroethylamine and the HCl generated during the reaction.
-
Slow Addition of Alkylating Agent: Dissolve 2-chloroethylamine hydrochloride (11.60 g, 0.1 mol) in absolute ethanol (100 mL) and place it in the dropping funnel.
-
Reaction: Heat the piperazine solution to a gentle reflux (approximately 78 °C). Add the 2-chloroethylamine solution dropwise from the dropping funnel over a period of 2-3 hours. The slow addition helps to maintain a low concentration of the electrophile, reducing the likelihood of di-alkylation.[5]
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of water and 100 mL of toluene. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The product, N-(2-aminoethyl)piperazine, will be in the aqueous layer along with the excess piperazine. The organic layer can be discarded.
-
Isolation of Product: The separation of N-(2-aminoethyl)piperazine from the excess piperazine is achieved by fractional distillation under reduced pressure. The boiling point of N-(2-aminoethyl)piperazine is approximately 222 °C at atmospheric pressure, while piperazine boils at 146 °C.
-
Purification and Drying: Collect the fraction corresponding to N-(2-aminoethyl)piperazine. The purity can be checked by GC-FID.[7]
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; Suboptimal temperature; Insufficient reaction time. | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Optimize the reaction temperature and time. |
| Significant Di-alkylation | Ratio of piperazine to alkylating agent is too low; Addition of alkylating agent was too fast; High reaction temperature. | Increase the excess of piperazine. Add the 2-chloroethylamine solution more slowly. Conduct the reaction at a lower temperature for a longer period.[6] |
| Formation of Quaternary Salts | Over-alkylation on the same nitrogen. | This is less common with primary alkyl halides but can be minimized by using the strategies to prevent di-alkylation. |
| Difficult Purification | Close boiling points of product and byproducts. | Use a high-efficiency fractional distillation column. For challenging separations, consider chromatographic techniques.[8] |
Alternative Strategy for Mono-alkylation:
For applications requiring very high purity of the mono-alkylated product, the use of a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method.[5] The protecting group blocks one nitrogen, directing the alkylation to the other. The Boc group can then be removed under acidic conditions.
Safety Precautions
-
Piperazine: Corrosive and can cause severe skin burns and eye damage.[9][10][11] It is also a respiratory and skin sensitizer.[9][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12]
-
2-Chloroethylamine hydrochloride: Causes severe skin burns and eye damage.[13] It is also suspected of causing genetic defects.[13][14] Handle with extreme caution, using all appropriate PPE.[13][14][15][16] Do not handle until all safety precautions have been read and understood.[13]
-
Sodium Hydroxide: Highly corrosive. Avoid contact with skin and eyes.
-
General: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust, fumes, and vapors.
Analytical Methods for Characterization and Quality Control
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of dichloromethane and methanol with a small amount of ammonia.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the product and any byproducts by their mass spectra and retention times.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for determining the purity of the final product and quantifying any impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of N-(2-aminoethyl)piperazine, particularly using a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the synthesized N-(2-aminoethyl)piperazine.
References
-
2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). Retrieved from [Link]
-
1-(2-Aminoethyl)piperazine - SIELC Technologies. (2018, February 16). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nouryon.com [nouryon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.ca [fishersci.ca]
- 17. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
Application Notes and Protocols for the NMR Characterization of 2-(4-ethylpiperazin-1-yl)ethanamine
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 2-(4-ethylpiperazin-1-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, step-by-step protocols for data acquisition, and in-depth analysis of ¹H and ¹³C NMR spectra. The methodologies outlined herein are crafted to ensure scientific integrity, providing a self-validating framework for the structural elucidation of this and structurally related compounds.
Introduction: The Structural Significance of 2-(4-ethylpiperazin-1-yl)ethanamine
2-(4-ethylpiperazin-1-yl)ethanamine is a diamine featuring a piperazine ring N-substituted with an ethyl group and an ethanamine moiety at the N4 position. The piperazine heterocycle is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, making the unambiguous confirmation of their molecular structure a critical step in the research and development process.[1] NMR spectroscopy stands as the premier analytical technique for the non-destructive and detailed structural analysis of organic molecules in solution.[2] This guide will focus on the application of ¹H, ¹³C, and 2D NMR techniques for the complete structural assignment of 2-(4-ethylpiperazin-1-yl)ethanamine.
Predicted NMR Spectral Data
In the absence of experimentally published spectra for 2-(4-ethylpiperazin-1-yl)ethanamine, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, particularly N-alkylated piperazine derivatives.[1][3][4][5][6]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~1.10 | Triplet | ~7.2 | 3H |
| H-b | ~2.45 | Quartet | ~7.2 | 2H |
| H-c | ~2.50 | Triplet | ~6.0 | 2H |
| H-d | ~2.60 | Triplet | ~6.0 | 2H |
| H-e | ~2.65 | Broad Singlet | - | 8H |
| -NH₂ | ~1.50 | Broad Singlet | - | 2H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~12.0 |
| C-2 | ~52.5 |
| C-3 | ~53.0 |
| C-4 | ~53.5 |
| C-5 | ~60.0 |
| C-6 | ~39.0 |
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra for the structural elucidation of 2-(4-ethylpiperazin-1-yl)ethanamine.
I. Sample Preparation
A meticulously prepared sample is fundamental to acquiring a high-resolution NMR spectrum. The following steps ensure a homogenous sample, free from particulate matter and paramagnetic impurities.
-
Sample Weighing: Accurately weigh approximately 5-25 mg of high-purity 2-(4-ethylpiperazin-1-yl)ethanamine into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility profiles, other solvents such as DMSO-d₆ or Methanol-d₄ may be utilized.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. Sonication can be employed to facilitate this process if necessary.
-
Filtration: To eliminate any suspended particles that could degrade spectral quality, filter the solution through a pipette equipped with a small cotton or glass wool plug into a clean 5 mm NMR tube.
-
Sample Volume and Capping: Ensure the final volume in the NMR tube results in a sample height of 4-5 cm. Securely cap the NMR tube to prevent solvent evaporation and contamination.
II. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, adjusted based on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-8192, to compensate for the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Spectral Interpretation and Structural Elucidation
A thorough analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D NMR data, allows for the unambiguous assignment of all proton and carbon signals to the molecular structure of 2-(4-ethylpiperazin-1-yl)ethanamine.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides crucial information regarding the chemical environment, connectivity, and number of different types of protons in the molecule.
-
Ethyl Group: The ethyl group will manifest as a characteristic triplet-quartet pattern. The methyl protons (H-a) will appear as a triplet due to coupling with the adjacent methylene protons (H-b). The methylene protons (H-b) will, in turn, be split into a quartet by the methyl protons.
-
Piperazine Ring Protons: Due to the conformational flexibility of the piperazine ring and the potential for nitrogen inversion, the eight protons on the piperazine ring (H-e) may appear as a broad singlet or a more complex set of multiplets at room temperature. Temperature-dependent NMR studies can be insightful for resolving these signals.[3][5]
-
Ethanamine Moiety: The two methylene groups of the ethanamine chain (H-c and H-d) are expected to appear as triplets, coupling with each other. The terminal amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
-
Aliphatic Carbons: The spectrum is expected to show six distinct signals corresponding to the six unique carbon environments in the molecule. The methyl carbon of the ethyl group (C-1) will be the most upfield signal. The methylene carbons of the ethyl group (C-2), the piperazine ring (C-3 and C-4), and the ethanamine chain (C-5 and C-6) will appear in the typical aliphatic region. Carbons directly attached to nitrogen atoms will be shifted downfield.
Advanced 2D NMR Protocols for Unambiguous Assignments
To definitively confirm the assignments made from 1D NMR spectra, 2D NMR experiments are invaluable.
I. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8]
-
Protocol: A standard COSY experiment (e.g., 'cosygpqf' on a Bruker spectrometer) should be performed.
-
Interpretation: Cross-peaks in the 2D spectrum will connect coupled protons. For 2-(4-ethylpiperazin-1-yl)ethanamine, the following correlations are expected:
-
H-a with H-b (ethyl group)
-
H-c with H-d (ethanamine chain)
-
II. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons to which they are attached.[2][7][8]
-
Protocol: A standard HSQC experiment (e.g., 'hsqcedetgpsisp2' on a Bruker spectrometer) is recommended.
-
Interpretation: Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This allows for the direct assignment of protonated carbons.
Visualizing the Workflow
The logical progression from sample preparation to final structural confirmation is depicted in the following workflow diagram.
Caption: Workflow for NMR Characterization.
Conclusion
This application note provides a robust framework for the comprehensive NMR characterization of 2-(4-ethylpiperazin-1-yl)ethanamine. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently elucidate and confirm the structure of this and related compounds. The integration of 1D and 2D NMR techniques ensures a high degree of scientific rigor, which is paramount in the fields of chemical research and drug development.
References
-
Introduction to 2D NMR Spectroscopy. (2016). Journal of Chemical Education. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). RSC Advances. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019). Molecules. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2020). Molecules. [Link]
-
2-(4-ethylpiperazin-1-yl)ethan-1-amine. PubChem. [Link]
-
2D-NMR spectra of (L1) COSY NMR (a), HSQC NMR (b). ResearchGate. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
Application Note: High-Throughput Analytical Methods for the Quantification of 2-(4-ethylpiperazin-1-yl)ethanamine
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2-(4-ethylpiperazin-1-yl)ethanamine, a key chemical intermediate and potential impurity in pharmaceutical development. Recognizing the diverse analytical needs across research, development, and quality control, this guide details three robust and validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessments, Gas Chromatography-Mass Spectrometry (GC-MS) for specific volatile analyses, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive trace quantification in complex matrices. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step instructions, and performance validation data, empowering researchers and drug development professionals to achieve accurate and reliable quantification.
Introduction: The Analytical Imperative
2-(4-ethylpiperazin-1-yl)ethanamine is a disubstituted piperazine derivative. Its accurate quantification is critical, whether it is a starting material, a process intermediate, a metabolite, or a potential genotoxic impurity. The choice of analytical method is dictated by the sample matrix, the required sensitivity, and the analytical throughput. For instance, quantifying the compound as a major component in a drug substance requires a different approach than detecting it at trace levels in a biological fluid.
This guide is structured to provide not just protocols, but a foundational understanding of method selection and validation. All described methods are designed to be self-validating systems, incorporating system suitability tests and adhering to principles outlined in international guidelines.[1][2][3] The validation of analytical methods is a crucial pillar in pharmaceutical quality assurance, ensuring that the data generated is reliable, repeatable, and fit for its intended purpose.[2][4][5]
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle of a Self-Validating System: This method is the workhorse for purity analysis and quantification in bulk materials or formulated products where the analyte concentration is relatively high. The choice of a C18 stationary phase is based on its broad applicability for moderately polar compounds.[6][7] However, the basic nature of the dual amine groups in 2-(4-ethylpiperazin-1-yl)ethanamine can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols. To counteract this, the mobile phase is buffered at a low pH (e.g., with phosphate or formate buffer). This ensures the analyte is consistently in its protonated, cationic form, leading to symmetrical peaks and reproducible retention times.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for quantification by RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV
-
Reagents and Materials:
-
2-(4-ethylpiperazin-1-yl)ethanamine reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Potassium phosphate monobasic, analytical grade
-
Phosphoric acid, analytical grade
-
-
Solutions Preparation:
-
Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of water. Adjust the pH to 2.5 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 85:15 v/v). Filter and degas before use.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Run Time: 10 minutes.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no interfering peaks.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with calibration standards.[8]
-
-
Data Analysis and System Suitability:
-
System Suitability: For a mid-level standard, the tailing factor should be ≤ 2.0, and the relative standard deviation (%RSD) for six replicate injections should be ≤ 2.0%.
-
Quantification: Construct a linear regression curve from the peak areas of the calibration standards. Determine the concentration of the analyte in the samples from this curve.
-
Validation Summary: RP-HPLC-UV
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~5 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of a Self-Validating System: Direct GC analysis of polar amines like 2-(4-ethylpiperazin-1-yl)ethanamine is often unsuccessful due to their low volatility and high propensity for adsorption onto active sites in the injector and column, resulting in poor peak shape and low response.[9] This method overcomes this challenge through chemical derivatization. Acylation with an agent like heptafluorobutyric anhydride (HFBA) replaces the active hydrogens on the amine groups with larger, non-polar fluoroacyl groups.[10] This transformation drastically increases the analyte's volatility and thermal stability while reducing its polarity, making it amenable to GC separation. The mass spectrometer provides high specificity, allowing for confident identification based on the fragmentation pattern and quantification using a selected ion (Selected Ion Monitoring - SIM mode).
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for quantification by GC-MS.
Detailed Protocol: GC-MS
-
Reagents and Materials:
-
2-(4-ethylpiperazin-1-yl)ethanamine reference standard
-
Ethyl Acetate, GC grade
-
Heptafluorobutyric anhydride (HFBA)
-
Pyridine, catalyst grade
-
-
Solutions and Derivatization Procedure:
-
Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.
-
Calibration Standards: Prepare serial dilutions in ethyl acetate (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Derivatization:
-
Pipette 100 µL of standard or sample solution into a reaction vial.
-
Add 50 µL of HFBA and 10 µL of pyridine.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for analysis.
-
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Choose 2-3 characteristic, abundant ions from the derivatized analyte's mass spectrum.
-
-
Data Analysis and System Suitability:
-
System Suitability: %RSD for replicate injections of a mid-level standard should be ≤ 15%.
-
Quantification: Use the peak area of the primary quantifier ion to construct the calibration curve and determine sample concentrations. Use qualifier ions to confirm identity (ion ratios should be consistent).
-
Validation Summary: GC-MS
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.9981 |
| Range | - | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% | 91.3 - 108.5% |
| Precision (%RSD) | ≤ 15.0% | < 10.0% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.1 µg/mL |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of a Self-Validating System: This is the definitive method for trace-level quantification, especially in complex biological matrices like plasma, serum, or urine.[11][12][13] The "front-end" liquid chromatography provides initial separation. The analyte then enters the mass spectrometer, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole. This ion is fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, effectively filtering out noise from matrix components.[14] Sample preparation, typically involving protein precipitation or solid-phase extraction (SPE), is crucial to remove matrix components that can cause ion suppression or enhancement.[14][15]
Experimental Workflow: LC-MS/MS
Caption: Workflow for bioanalysis by LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Reagents and Materials:
-
2-(4-ethylpiperazin-1-yl)ethanamine reference standard
-
A suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structural analog can be used.
-
Methanol and Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Control biological matrix (e.g., human plasma)
-
-
Solutions and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard/Sample Preparation (Protein Precipitation):
-
Prepare calibration standards by spiking known amounts of the reference standard into the control matrix.
-
To 100 µL of matrix standard or unknown sample, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
-
LC-MS/MS Conditions:
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and re-equilibrate.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
MRM Transitions (Hypothetical):
-
Analyte: 158.2 → 113.1 (Precursor [M+H]⁺ → Product)
-
Internal Standard: (Specific to the IS used)
-
-
-
Data Analysis and System Suitability:
-
System Suitability: Signal-to-noise for the LLOQ standard should be >10. Peak shape should be consistent.
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve of this ratio against the analyte concentration.
-
Validation Summary: LC-MS/MS
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.9975 |
| Range | - | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to +10.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12.0% |
| Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable accuracy/precision | 0.1 ng/mL |
| Matrix Effect | Monitored and compensated by IS | Factor: 0.85-1.10 |
Method Comparison and Selection
| Feature | RP-HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Primary Application | Purity, Assay (High Conc.) | Impurity profiling, Volatiles | Bioanalysis, Trace Impurities |
| Sensitivity | µg/mL | High ng/mL to low µg/mL | pg/mL to low ng/mL |
| Specificity | Moderate | High | Very High |
| Sample Prep | Simple (Dilute & Filter) | Complex (Derivatization) | Moderate (PPT, LLE, SPE) |
| Throughput | High | Low to Moderate | High |
| Cost (Instrument) | Low | Moderate | High |
References
- Vertex AI Search. (2014).
- Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (2020).
- Analytical Methods (RSC Publishing). (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Vertex AI Search. (n.d.).
- PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP)
- International Journal of Research and Review. (2025).
- ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
- Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
- UNODC. (n.d.).
- ResearchGate. (2019).
- Teledyne ISCO. (2012).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- Agilent. (n.d.).
- Wiley. (2000). HPLC Methods for Pharmaceutical Analysis.
- Vertex AI Search. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Vertex AI Search. (n.d.).
- PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Vertex AI Search. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Analytical Methods (RSC Publishing). (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- ResearchGate. (n.d.). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection.
- Merck Millipore. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR.
- PubMed. (2025).
- Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Vertex AI Search. (n.d.). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples.
- PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. wjarr.com [wjarr.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. HPLC Methods for Pharmaceutical Analysis [cincinnatistate.ecampus.com]
- 8. cipac.org [cipac.org]
- 9. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsr.net [ijsr.net]
Troubleshooting & Optimization
improving peak shape of piperazine compounds in HPLC
Technical Support Center: Piperazine & Basic Amine Analysis Subject: Advanced Strategies for Improving Peak Shape of Piperazine Compounds
Executive Summary
Piperazine (
This guide moves beyond basic "add more buffer" advice. It provides a root-cause analysis and three distinct, self-validating architectural solutions: High-pH Suppression , Charged Surface Repulsion , and Chaotropic Shielding .
Phase 1: The Mechanistic Diagnostic
Q: Why do my piperazine peaks tail even on "base-deactivated" C18 columns?
A: "Base-deactivated" is a relative term. Even high-purity Type B silica contains residual silanols.
At pH 3-7, piperazine is protonated (
The Fix Logic: You must either (A) Remove the charge from the analyte (High pH), (B) Remove the charge from the surface (Low pH + Novel Surface Chemistry), or (C) Overwhelm the surface with a stronger competitor.
Phase 2: Strategic Solutions (Protocols)
Strategy A: The High-pH Switch (Recommended for Hybrid Columns)
Best for: LC-MS compatibility, maximum retention, and perfect symmetry.
The Science: At pH 10.5, piperazine (
Protocol:
-
Column Selection: MUST use a Hybrid Particle column (e.g., Waters XBridge BEH, Phenomenex Gemini, Agilent Poroshell HPH). Do not use standard silica > pH 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Validation: Check peak width at 5% height (
). Target Tailing Factor ( ) < 1.2.
Strategy B: Charged Surface Repulsion (Low pH)
Best for: When high pH is not an option (e.g., degradable analytes).
The Science: Use a column with a positively charged surface (e.g., Waters CSH or similar "charge modified" phases). The surface positive charge electrostatically repels the protonated piperazine, preventing it from reaching the underlying silanols.
Protocol:
-
Column: CSH C18 or equivalent charged-surface phase.
-
Mobile Phase A: 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: This allows the use of weak acids (Formic) without the tailing usually seen on standard C18s.
Strategy C: The "Chaos" Additive (Chaotropic Salts)
Best for: Standard C18 columns where you cannot change the column.
The Science: Chaotropic anions (perchlorate, hexafluorophosphate) disrupt the solvation shell of the basic amine and form tight ion pairs that are more hydrophobic and less likely to interact with silanols. Warning: Not LC-MS friendly (signal suppression).
Protocol:
-
Mobile Phase A: 20-50 mM Sodium Perchlorate (
) + 0.1% Phosphoric Acid (pH ~2.5). -
Mobile Phase B: Acetonitrile.
Phase 3: Visualizing the Mechanism
The following diagram illustrates the decision matrix for selecting the correct approach based on your constraints.
Caption: Decision tree for optimizing piperazine chromatography based on pH constraints and detection method.
Phase 4: Troubleshooting FAQ
Q: My peak is split. Is this a column failure?
Possible Cause: Solvent Mismatch. Piperazines are polar. If you dissolve your sample in 100% Methanol or Acetonitrile and inject it onto a high-aqueous initial gradient, the solvent acts as a "strong mobile phase" plug, carrying the analyte down the column faster than the surrounding mobile phase. The Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN). If solubility is an issue, use DMSO (keep injection volume < 5 µL).
Q: I see "Ghost Peaks" or carryover in the next run.
Possible Cause: Piperazine adsorption to injector needle or valve seals (materials like Vespel can bind amines). The Fix:
-
Change needle wash to a low-pH organic mix (e.g., 50:50 MeOH:Water + 0.5% Formic Acid).
-
Ensure the wash time is sufficient to protonate and solubilize the sticky amine.
Q: Why does TFA work better than Formic Acid?
A: TFA (Trifluoroacetic Acid) is an ion-pairing agent . The trifluoroacetate anion (
Phase 5: Comparative Data
Table 1: Impact of Mobile Phase pH on Piperazine Retention & Shape
| Parameter | Low pH (pH 2.7, Formic) | High pH (pH 10.5, NH4HCO3) |
| Analyte State | Ionized ( | Neutral ( |
| Retention ( | Low (elutes near void) | High (hydrophobic retention) |
| Tailing Factor ( | 1.5 - 2.5 (on Std C18) | 1.0 - 1.1 (on Hybrid C18) |
| MS Sensitivity | Good (Positive Mode) | Excellent (Better desolvation) |
| Column Life | Standard | Requires Hybrid/Polymer |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Waters Corporation. XBridge BEH Columns: High pH Stability for Basic Compounds.
-
Phenomenex. High pH Stability with Gemini NX-C18.
-
Agilent Technologies. Strategies for the Separation of Basic Compounds.
-
Khalili, F., et al. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3][4] Journal of Chemical & Engineering Data.[2]
Sources
Technical Support Center: Preserving the Integrity of Piperazine Derivatives
A Senior Application Scientist's Guide to Preventing Degradation During Storage
Welcome to the technical support center for researchers working with piperazine derivatives. The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, its inherent chemical properties, particularly the presence of secondary amine functionalities, make it susceptible to various degradation pathways.[2] This guide provides in-depth, field-proven insights into understanding, troubleshooting, and preventing the degradation of your valuable compounds during storage and experimentation.
Section 1: Understanding Piperazine Degradation: The Core Mechanisms
To effectively prevent degradation, it is crucial to first understand the chemical reactions that compromise the stability of piperazine derivatives. The primary pathways are oxidation, hydrolysis, photodegradation, and thermal stress.
Oxidative Degradation
The lone pair of electrons on the nitrogen atoms in the piperazine ring makes them susceptible to oxidation.[3] This is often the most common degradation pathway, especially during long-term storage or when exposed to atmospheric oxygen.
-
Causality : The reaction with oxygen, often catalyzed by trace metal ions (like iron or copper) or light, can lead to the formation of several byproducts.[4][5]
-
Common Degradants :
-
N-oxides : Formation of a coordinate covalent bond between nitrogen and oxygen.
-
Ring-Opened Products : Cleavage of the heterocyclic ring, leading to fragments like ethylenediamine (EDA).[6]
-
Formylated Species : Such as N-formylpiperazine (FPZ), which can arise from more complex oxidative or thermal processes.[4][6]
-
Hydrolytic Degradation
While the piperazine ring itself is generally stable against hydrolysis, certain derivatives, especially those with labile functional groups attached (e.g., amides, esters), can be susceptible to water-mediated degradation. The pH of the storage solution is a critical factor.[7][8]
-
Causality : In aqueous solutions, pH can catalyze the cleavage of bonds. For instance, piperazine-2,5-diones are known to undergo hydrolysis.[8][9] The stability of piperazine derivatives formulated as salts can be highly dependent on the pH of the solution.[7]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions.[7]
-
Causality : Chromophores within the molecule (e.g., aromatic rings attached to the piperazine nitrogen) can absorb photons, leading to an excited state that is more reactive. This can result in ring cleavage and the formation of colored degradants.[10][11] Norfloxacin, for example, undergoes photoinduced piperazine ring cleavage.[10]
-
Observation : A common first sign of photodegradation is a change in the physical appearance of the material, such as the solid turning dark or a solution developing a yellow tint.[7][12]
Thermal Degradation
Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
-
Causality : High temperatures increase the kinetic energy of molecules, overcoming the activation energy barriers for degradation reactions. This can lead to complex degradation profiles, including ring-opening SN2 reactions.[4] For aqueous piperazine, thermal degradation can produce N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[13]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers before significant degradation issues arise.
Q1: What are the optimal storage conditions for my solid piperazine derivative? A1: Proper storage of solid compounds is the first line of defense. General guidelines recommend storing all amines in a cool, dry, dark, and well-ventilated area.[14][15]
-
Temperature: Store at recommended temperatures, typically 2-8°C for long-term stability, although some may be stable at controlled room temperature.[3] Avoid temperature fluctuations.
-
Atmosphere: For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[3]
-
Light: Always use light-resistant containers (e.g., amber vials) to prevent photodegradation.[3][7]
-
Moisture: Use tightly sealed containers to protect from moisture, as many amine compounds are hygroscopic.[3][16]
Q2: I need to store my compound in solution. What is the best practice? A2: Solutions are generally less stable than solids.
-
Fresh is Best: Always prioritize using freshly prepared solutions for experiments.[7]
-
Storage: If storage is unavoidable, flash-freeze single-use aliquots and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can accelerate degradation.[7]
-
Solvent Choice: Use high-purity, anhydrous solvents if the compound is sensitive to hydrolysis. Be aware that some organic solvents can degrade over time to form reactive species (e.g., peroxides in THF or ethers).[17]
Q3: What are the first visual signs of degradation? A3: Visual inspection is a quick, preliminary check. A color change (e.g., white powder turning yellow or brown) is a common indicator of degradation, often linked to oxidation or photodegradation.[7][12] For solutions, the appearance of cloudiness, precipitation, or a color change suggests instability.
Q4: My analytical results (HPLC, LC-MS) are inconsistent. Could this be a stability issue? A4: Yes, absolutely. Inconsistent results, such as loss of potency, shifting peak retention times, or the appearance of new, unidentified peaks, are classic signs of compound degradation.[7] If you observe this, it is critical to re-evaluate your storage and handling procedures and prepare fresh solutions from a verified solid stock.
Q5: Are certain types of piperazine derivatives more susceptible to degradation than others? A5: Yes. The stability of a piperazine derivative is highly influenced by its substituents. For example, studies have shown that phenyl piperazines can be less stable than benzyl piperazines under various storage conditions.[18][19] Derivatives with electron-donating groups may be more prone to oxidation, while those with functionalities like esters are more at risk of pH-dependent hydrolysis.
Section 3: Troubleshooting Guide
This guide provides structured advice for when you suspect degradation has already occurred.
| Problem Observed | Probable Cause(s) | Recommended Actions & Rationale |
| My solid compound has changed color (e.g., yellowing). | 1. Oxidation from exposure to air. 2. Photodegradation from exposure to light.[7] | 1. Verify Purity: Analyze a sample using HPLC-UV or LC-MS to quantify the parent compound and identify degradants. 2. Improve Storage: Discard the degraded batch. For new stock, store in an amber vial, purge with inert gas (argon/nitrogen), seal tightly, and store at a lower temperature (e.g., 2-8°C or -20°C).[3] |
| I see new, unexpected peaks in my HPLC/LC-MS analysis. | Chemical Degradation: The new peaks are likely degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the mass of the new peaks. This can help identify the degradation pathway (e.g., a +16 Da shift suggests N-oxide formation). 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 4.2) to intentionally generate and identify potential degradation products. This helps confirm if the unexpected peaks in your sample match known degradants.[20][21] |
| The pH of my aqueous formulation is drifting over time. | Hydrolysis/Degradation: Degradation can produce acidic or basic byproducts (e.g., ring-opening can expose new amine or carboxylic acid groups), altering the solution's pH. | 1. Conduct a pH-Stability Profile: Prepare the formulation across a range of pH values using different buffers to identify the pH of maximum stability.[7] 2. Consider Salt Forms: Formulating the piperazine derivative as a more stable salt (e.g., hydrochloride, citrate) can lock the pH and improve stability in solution.[7][12][22] |
| My compound's potency has decreased in my bioassay. | Degradation of Active Compound: The concentration of the active parent drug has likely decreased due to degradation. | 1. Re-quantify Stock: Immediately prepare a fresh solution from your solid stock and verify its concentration and purity analytically (e.g., HPLC with a standard curve). 2. Review Solution Handling: Ensure solutions are prepared fresh before each experiment. If storing solutions, use single-use aliquots stored at -80°C to minimize degradation between experiments.[7] |
Section 4: Key Protocols & Methodologies
Protocol 4.1: Recommended General Storage Protocol for Piperazine Derivatives
This protocol provides a self-validating system for maintaining compound integrity.
-
Receipt & Inspection: Upon receiving a new compound, immediately inspect it for any visual signs of degradation.
-
Aliquotting: If you received a bulk amount, immediately aliquot it into smaller, single-use quantities in separate, appropriate containers (e.g., 2 mL amber glass vials).
-
Causality: This prevents contamination and repeated exposure of the entire batch to the atmosphere and moisture each time a sample is needed.[15]
-
-
Inert Atmosphere Purge: Before sealing each aliquot, gently flush the vial with an inert gas like argon or nitrogen for 10-15 seconds.
-
Causality: This displaces atmospheric oxygen, a key reactant in oxidative degradation.[3]
-
-
Sealing: Tightly seal the vials with high-quality caps (e.g., PTFE-lined). For extra protection against moisture, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each vial with the compound name, concentration/mass, date of aliquoting, and assigned storage location.
-
Storage: Place the labeled aliquots in a designated, organized storage box inside a freezer (-20°C or -80°C) or refrigerator (2-8°C), as recommended by the manufacturer or stability data. The location should be dark and free from frequent temperature cycles.[18][19]
Protocol 4.2: Performing a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method.[20][21] This protocol outlines a general approach.
-
Prepare Stock Solution: Prepare a stock solution of your piperazine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.[23]
-
Expose to Stress Conditions: Aliquot the stock solution and expose each aliquot to one of the following stress conditions. An unstressed control sample should be kept under normal conditions.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[7][21]
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[7]
-
Thermal Stress: Incubate the solution at a high temperature (e.g., 70-80°C).
-
Photolytic Stress: Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[23]
-
Time Points: Take samples at various time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[23] If degradation is too rapid, reduce the temperature or reagent concentration. If it's too slow, increase them.
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to prevent damage to the analytical column.
-
Analysis: Analyze all stressed samples and the control sample using an appropriate analytical method, typically HPLC with both UV and MS detectors.
-
Self-Validation: A stability-indicating method is one that can separate the parent drug peak from all the degradation product peaks, ensuring accurate quantification of the parent compound.
-
Section 5: Data Summary Tables
Table 1: Recommended Storage Conditions Summary
| Parameter | Solid Compound | Solution | Rationale & Key Considerations |
| Temperature | 2-8°C or -20°C | -20°C or -80°C | Lower temperatures slow reaction kinetics. Avoid freeze-thaw cycles for solutions.[7][18] |
| Light | Store in dark (amber vial) | Store in dark (amber vial) | Prevents photodegradation, a common pathway for aromatic derivatives.[3][7] |
| Atmosphere | Inert gas (Ar, N₂) purge | Use degassed solvents | Minimizes contact with atmospheric oxygen to prevent oxidation.[3] |
| Moisture | Tightly sealed container | Use anhydrous solvents | Prevents hydrolysis, especially for derivatives with sensitive functional groups.[16] |
| Container | Glass or compatible polymer | Glass (avoid reactive plastics) | Use inert materials to prevent leaching or reaction with the container.[14][16] |
Table 2: Common Degradants of Piperazine Derivatives and Their Likely Origin
| Degradant Class | Common Examples | Likely Origin | Analytical Signature (LC-MS) |
| N-Oxides | 1-(Aryl)piperazine-4-oxide | Oxidative Stress | Parent Mass +16 Da |
| Ring Cleavage Products | Ethylenediamine (EDA) | Oxidative, Thermal | Significant decrease in mass |
| Formylated Species | 1-Formylpiperazine (FPZ) | Oxidative, Thermal | Parent Mass +28 Da (CHO group) |
| Hydrolysis Products | Varies by substrate | Hydrolytic Stress | Varies; often involves cleavage of ester or amide bonds. |
| Photoproducts | Colored adducts, dimers | Photolytic Stress | Often complex mixture; may see higher mass adducts. |
Section 6: References
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
-
Amine Compounds Warehouse Storage. Cubework.
-
Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (2015). OpenBU, Boston University.
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering.
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2011). The University of Texas at Austin.
-
Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (1939). Journal of the American Chemical Society.
-
Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. Benchchem.
-
Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
-
The hydrolysis of piperazine-2,5-dione. (1966). PubMed.
-
Photostability and Photostabilization of Drugs and Drug Products. (2012). ResearchGate.
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2012). ResearchGate.
-
Piperazine. PubChem, National Institutes of Health.
-
Photostability and Photostabilization of Drugs and Drug Products. (2012). SciSpace.
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
-
The Hydrolysis of Piperazine-2,5-dione*. (1966). Biochemistry.
-
Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation. (2024). Critical Reviews in Environmental Science and Technology.
-
Piperazine. Wikipedia.
-
Oxidation of piperazine in post-combustion carbon capture. (2016). The University of Texas at Austin.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen.
-
Practices for Proper Chemical Storage. Cleveland State University.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cubework.com [cubework.com]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. csuohio.edu [csuohio.edu]
- 18. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DSpace [open.bu.edu]
- 20. biomedres.us [biomedres.us]
- 21. rjptonline.org [rjptonline.org]
- 22. Piperazine - Wikipedia [en.wikipedia.org]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 2-(4-ethylpiperazin-1-yl)ethanamine
Current Status: Operational Ticket Focus: Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
Target Molecule: 2-(4-ethylpiperazin-1-yl)ethanamine CAS: 6775-97-9 (Analogous reference: 140-31-8 for aminoethylpiperazine) Structure: A primary amine tethered to an ethyl-substituted piperazine ring.
The Challenge: This molecule presents a "perfect storm" for purification difficulties. It is a tri-amine containing primary, secondary, and tertiary nitrogen centers. It is highly polar, hygroscopic, and prone to oxidation (N-oxide formation). Common impurities include unreacted 1-ethylpiperazine (starting material), bis-alkylated byproducts , and inorganic salts .
The Solution Hierarchy:
-
Vacuum Distillation: The gold standard for removing lower-boiling 1-ethylpiperazine.
-
pH-Switch Extraction: Required if distillation is unavailable; demands precise pH control.
-
Amine-Modified Chromatography: The "last resort" due to severe tailing on standard silica.
Diagnostic Workflow
Before selecting a protocol, identify your specific impurity profile using this decision tree.
Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.
Protocol A: Vacuum Distillation (Recommended)
Why this works: The starting material, 1-ethylpiperazine, has a significantly lower boiling point (~150°C at atm) compared to the product (>220°C at atm). Under vacuum, this separation becomes efficient and avoids thermal decomposition.
Technical Setup
-
Equipment: Short-path distillation head (Vigreux column optional but recommended for high purity).
-
Vacuum Requirement: < 5 mmHg (High vacuum is essential to keep bath temp < 160°C).
-
Grease: Use high-temp silicone grease; amines "eat" standard grease, causing leaks.
Step-by-Step Procedure
-
Degassing: Stir crude oil under weak vacuum (20 mmHg) at RT for 30 mins to remove solvents.
-
Foreshot (The Impurity): Increase bath to ~80-100°C (at <5 mmHg).
-
Observation: 1-ethylpiperazine will distill over.
-
Action: Collect this fraction separately. It is often clear and mobile.
-
-
Main Fraction (The Product): Increase bath to ~120-140°C.
-
Observation: The product will distill as a viscous, colorless oil.
-
Verification: Check Refractive Index or run a quick NMR of a drop.
-
-
Residue: The pot residue contains the bis-alkylated high-boiling impurities and salts.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Product is Yellow | Oxidation during distillation. | Ensure system is flushed with Nitrogen/Argon before vacuum. Add a splinter of boiling chip or stir bar to prevent bumping. |
| No Distillate | Vacuum leak or insufficient heat. | Check joints. Amines attack standard grease; use PTFE sleeves or high-vacuum silicone grease. |
| Solid in Condenser | Product freezing (MP is low but possible) or carbamate formation. | Use warm water (40°C) in the condenser coil instead of cold water. |
Protocol B: pH-Switch Extraction (The "Chemical" Fix)
Why this works: The molecule has three basic centers with distinct pKa values. By manipulating pH, we can force the product into an organic phase while keeping salts/impurities in water, or vice-versa.
The Challenge: This molecule is extremely water-soluble (hygroscopic). Standard extraction (DCM/Water) often fails because the partition coefficient (
The "Salting-Out" Strategy
-
Acidify: Dissolve crude in 1M HCl. Wash with Ethyl Acetate (removes non-basic impurities). Discard organic layer.
-
Basify (The Critical Step):
-
Cool the aqueous layer to 0°C.
-
Add pellets of KOH or NaOH until pH > 13.
-
Note: The solution must be saturated with base. The high ionic strength "pushes" the organic amine out of the water.
-
-
Extraction Solvent:
-
Do NOT use Diethyl Ether (poor solubility).
-
Use: Dichloromethane (DCM) or Chloroform (
). -
Pro Tip: A 9:1 mixture of DCM:Methanol or n-Butanol can extract stubborn polyamines.
-
-
Drying: Dry organic layer over solid KOH or
. (KOH is better for amines as it minimizes carbamate formation).
Protocol C: Chromatography (The Last Resort)
Why to avoid it: Primary amines interact strongly with the acidic silanol groups on silica gel, causing irreversible adsorption (streaking/tailing).
If you MUST use a column:
Option 1: Neutralized Silica
-
Pre-treatment: Slurry silica in Mobile Phase + 1% Triethylamine (TEA) or 1%
. -
Mobile Phase: DCM : Methanol :
(90 : 9 : 1). -
Mechanism: The TEA/Ammonia blocks the active silanol sites, allowing your product to elute.
Option 2: Alumina (Basic)
-
Stationary Phase: Use Basic Alumina (Activity Grade II or III) instead of silica.
-
Benefit: Alumina is less acidic and causes less decomposition/streaking for polyamines.
Frequently Asked Questions (FAQ)
Q: My product turned into a white solid upon exposure to air. Is it pure?
A: Likely not. This is often the carbamate salt . Primary amines react with atmospheric
-
Fix: Store under Argon/Nitrogen. If solid forms, dissolve in base and re-extract, or heat under vacuum to decompose the carbamate.
Q: I see a spot on TLC that doesn't move (Rf = 0). A: That is likely your product interacting with the silica.
-
Fix: Dip your TLC plate in a solution of 5% TEA in acetone and dry it before spotting your compound. This neutralizes the plate.
Q: Can I just crystallize it? A: The free base is an oil. However, you can form the Tri-HCl salt .
-
Protocol: Dissolve oil in dry Ethanol. Add HCl in Dioxane/Ether dropwise. The salt is often a white, non-hygroscopic solid that can be recrystallized from EtOH/MeOH.
References
-
Distillation of Piperazine Derivatives
- Source: U.S. Patent 7,271,292 (2007). "Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture."
- Relevance: Establishes the boiling point differentials and thermal stability of ethyl-piperazine mixtures.
-
Link:
-
Impurity Profiling in Piperazines
-
Source: Raj, S., et al. (2010).[1] "Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine." Journal of Chemical and Pharmaceutical Research.
- Relevance: Identifies 1-ethylpiperazine as a distinct impurity and validates GC separation (confirming distill
-
Link:
-
-
General Purification of Polyamines
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
- Relevance: The authoritative text on "salting out" procedures for water-soluble amines and preventing carbamate form
-
Link:
Sources
Technical Support Center: Troubleshooting Low Yield in 2-(4-Ethylpiperazin-1-yl)ethanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 2-(4-ethylpiperazin-1-yl)ethanamine, a crucial building block in pharmaceutical development. As Senior Application Scientists, we offer insights grounded in reaction mechanisms and practical laboratory experience to help you optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(4-ethylpiperazin-1-yl)ethanamine?
There are two primary and well-established routes for the synthesis of 2-(4-ethylpiperazin-1-yl)ethanamine:
-
Route A: Nucleophilic Substitution (Alkylation) : This is a direct approach involving the N-alkylation of 1-ethylpiperazine with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride.[1] This method is favored for its straightforward, single-step nature.
-
Route B: Reductive Amination : This two-step, one-pot method involves the reaction of 1-ethylpiperazine with aminoacetaldehyde, followed by in-situ reduction of the resulting imine intermediate.[2][3] This route can offer better control over side reactions compared to direct alkylation.[3]
Q2: I'm experiencing a significantly low yield. What are the likely culprits?
Low yields are a frequent challenge and can stem from several factors, often related to side reactions or suboptimal reaction conditions.[4] The most common causes include:
-
Di-alkylation: The presence of two reactive secondary amines in piperazine can lead to the formation of 1,4-disubstituted byproducts.[5]
-
Quaternary Salt Formation: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts.[5]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[5]
-
Starting Material Purity: Impurities in the starting materials can interfere with the reaction.
-
Inefficient Purification: Product loss during workup and purification is a common source of reduced yield.
Troubleshooting Guide: A Mechanistic Approach
This section provides a structured approach to diagnosing and resolving low-yield issues based on the synthetic route you are employing.
Route A: Nucleophilic Substitution (Alkylation of 1-Ethylpiperazine)
This method's success hinges on selectively promoting mono-alkylation while minimizing di-alkylation and quaternary salt formation.
Problem: Significant formation of di-substituted byproduct (1,4-bis(2-aminoethyl)-1,4-diethylpiperazin-1,4-diium)
-
Causality: High reaction temperatures and strongly basic conditions can deprotonate the mono-substituted product, making it susceptible to further alkylation.[5] Prolonged reaction times also increase the likelihood of di-substitution.[5]
-
Solutions & Protocol Adjustments:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 1-ethylpiperazine to 2-chloroethylamine hydrochloride.[5] An excess of the alkylating agent will drive the formation of the di-substituted product.
-
Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature and gradually increase if the reaction is too slow.
-
Choice of Base: Employ a milder base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Quench the reaction once the formation of the desired mono-alkylated product is maximized.
-
Experimental Protocol: Optimized N-Alkylation of 1-Ethylpiperazine
-
To a solution of 1-ethylpiperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium carbonate (2.0-3.0 eq).[6]
-
Add 2-chloroethylamine hydrochloride (1.0 eq) to the mixture.[6]
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.[6]
-
Upon completion, filter off the inorganic salts.[6]
-
Concentrate the filtrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-ethylpiperazin-1-yl)ethanamine.[6]
Problem: Formation of Quaternary Ammonium Salts
-
Causality: Over-alkylation on the tertiary amine of the desired product can lead to the formation of a quaternary ammonium salt, which is typically highly water-soluble and may be lost during the aqueous workup.[5]
-
Solutions & Protocol Adjustments:
-
Strict Stoichiometric Control: As with di-alkylation, precise control of the reactant ratios is critical.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
-
Alternative Workup: If quaternary salt formation is suspected, modify the workup to isolate the water-soluble product. This may involve techniques like ion-exchange chromatography.
-
Logical Relationship: Alkylation Troubleshooting
Caption: Troubleshooting logic for low yield in the alkylation synthesis of 2-(4-ethylpiperazin-1-yl)ethanamine.
Route B: Reductive Amination
This pathway offers greater selectivity but requires careful control of the imine formation and reduction steps.[2]
Problem: Low Conversion of Starting Materials
-
Causality: Incomplete imine formation is a common reason for low conversion. This can be due to an inappropriate pH, the presence of water, or an inactive reducing agent.
-
Solutions & Protocol Adjustments:
-
pH Control: The formation of the imine is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate protonation of the carbonyl group, making it more electrophilic.
-
Use of a Dehydrating Agent: The formation of an imine from an amine and an aldehyde or ketone is a condensation reaction that produces water.[2] The presence of water can shift the equilibrium back towards the starting materials. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the reaction forward.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often preferred for reductive aminations as it can be used in a one-pot procedure and is less sensitive to pH than other borohydrides.[3] Ensure the reducing agent is fresh and has been stored properly.
-
Experimental Protocol: Optimized Reductive Amination
-
Dissolve 1-ethylpiperazine (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a mild acid catalyst, such as acetic acid (catalytic amount), to achieve a pH of 4-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Problem: Formation of Side Products
-
Causality: The primary side reaction in reductive amination is the reduction of the starting aldehyde to the corresponding alcohol. This is more likely to occur if the reducing agent is too reactive or if the imine formation is slow.
-
Solutions & Protocol Adjustments:
-
Use a Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is selective for the reduction of imines in the presence of aldehydes.[3]
-
Ensure Complete Imine Formation: Allow sufficient time for the imine to form before adding the reducing agent. Monitoring this step by TLC or NMR can be beneficial.
-
Workflow: Reductive Amination Synthesis
Caption: A streamlined workflow for the reductive amination synthesis of the target compound.
Data Summary: Key Reaction Parameters
| Parameter | Route A: Alkylation | Route B: Reductive Amination | Rationale |
| Stoichiometry | 1:1 (Amine:Alkyl Halide) | 1:1 (Amine:Aldehyde) | Prevents di-alkylation and ensures complete conversion.[5] |
| Base | Mild (e.g., K₂CO₃, NaHCO₃) | Not typically required | Avoids side reactions and deprotonation of the product.[5] |
| Reducing Agent | N/A | Selective (e.g., NaBH(OAc)₃) | Prevents reduction of the starting aldehyde.[3] |
| Solvent | Aprotic (e.g., Acetonitrile, DMF) | Aprotic (e.g., DCM, DCE) | Solubilizes reactants and does not interfere with the reaction. |
| Temperature | Room Temperature to mild heating | Room Temperature | Minimizes side reactions.[5] |
| pH | N/A | 4-6 | Optimizes imine formation. |
References
- BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
- BenchChem. (n.d.). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
Sources
Technical Support Center: Minimizing Side Reactions in the Synthesis of Piperazine Analogs
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for piperazine analog synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these critical pharmaceutical scaffolds. We provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your synthetic planning.
Q1: What is the most common side reaction in piperazine analog synthesis, and why does it occur?
A1: The most prevalent side reaction is di-substitution or over-alkylation .[1] This occurs because the piperazine ring contains two secondary nitrogen atoms of comparable nucleophilicity.[2] When reacting piperazine with an electrophile (e.g., an alkyl halide) to create a mono-substituted product, the newly formed mono-substituted piperazine is often still nucleophilic enough to react with a second molecule of the electrophile, leading to an undesired symmetrically disubstituted by-product.[3][4] This competitive reaction significantly reduces the yield of the target mono-substituted compound and complicates purification.[3]
Q2: What are the primary strategies to achieve selective mono-substitution of piperazine?
A2: There are four principal strategies to favor mono-substitution, each with its own advantages:
-
Protecting Group Strategy: One nitrogen is temporarily "blocked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group. This deactivates it, allowing for selective functionalization of the free nitrogen. The protecting group is then removed in a subsequent step.[2]
-
Stoichiometry Control: A large excess of piperazine is used relative to the alkylating agent. Statistically, this increases the probability that the electrophile will react with an unfunctionalized piperazine molecule rather than a mono-substituted one.[1][5]
-
In Situ Protonation: Piperazine is reacted with one equivalent of acid to form a mono-protonated salt. The resulting positive charge on one nitrogen deactivates it, effectively acting as a "protecting group" and allowing the other nitrogen to react selectively. This method avoids the multiple steps of traditional protection chemistry.[3][6]
-
Reductive Amination: Piperazine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. This method is highly selective for mono-alkylation and avoids the risk of forming quaternary ammonium salts, a side reaction possible with highly reactive alkyl halides.[2][5][7]
Q3: When should I use a protecting group strategy versus a direct method like in situ protonation?
A3: The choice depends on scale, desired purity, and the nature of your reactants.
-
Use a Protecting Group Strategy (e.g., N-Boc-piperazine) when you require the highest possible purity and are working on a small to medium scale where the additional steps of protection and deprotection are manageable. It offers the most reliable control over selectivity.[7]
-
Use a Direct Method (e.g., In Situ Protonation or Stoichiometry Control) for large-scale syntheses where atom economy, cost, and step-count are critical. These methods are simpler and avoid the use of expensive protecting group reagents, but may require more optimization of reaction conditions and purification to achieve high purity.[3][4]
Q4: What are orthogonal protecting groups, and why are they useful for creating unsymmetrical piperazine analogs?
A4: Orthogonal protecting groups are distinct chemical moieties that protect the two piperazine nitrogens and can be removed under different, non-interfering conditions.[2] For example, a Boc group is removed under acidic conditions (e.g., TFA), while a benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenolysis.[2] This strategy is essential for the synthesis of unsymmetrical N,N'-disubstituted piperazines. It allows for the selective deprotection of one nitrogen, reaction with the first substituent, followed by the selective deprotection of the second nitrogen and reaction with a different substituent, all without cross-reactivity.[2][8]
Q5: Besides di-alkylation, what other byproducts should I be aware of?
A5: Depending on the synthetic route and starting materials, other impurities can arise. These may include:
-
Starting materials from piperazine synthesis: If the piperazine starting material is not pure, it can contain compounds like ethylene diamine or diethylene triamine.[9]
-
Reaction byproducts: Impurities such as pyrazines and N-hydroxyalkyl piperazines can form during some synthetic processes.[9][10]
-
Quaternary Ammonium Salts: Formed when the N-substituted piperazine product reacts further with a highly reactive alkylating agent (e.g., methyl iodide). This is more common when the product is still highly nucleophilic.[7]
-
Ring-opening or degradation products: Can occur under harsh reaction conditions (e.g., strong acid/base, high heat).
Part 2: Troubleshooting Guide: Specific Experimental Issues
This guide provides solutions to common problems encountered during experiments.
Problem 1: My reaction yields a mixture of mono- and di-substituted piperazine.
-
Symptom: TLC or LC-MS analysis clearly shows two major product spots/peaks corresponding to the mono- and di-alkylated products.
-
Probable Causes & Solutions:
-
Cause: Incorrect Stoichiometry. Using a 1:1 molar ratio or an excess of the alkylating agent is the most common reason for di-substitution.
-
Solution: Employ a Large Excess of Piperazine. Alter the molar ratio to use 5-10 equivalents of piperazine for every one equivalent of your electrophile. This statistical approach ensures the limiting electrophile is far more likely to encounter an unreacted piperazine molecule.[1] This is often the simplest and most cost-effective solution for direct alkylations.
-
-
Cause: Harsh Reaction Conditions. High temperatures and long reaction times provide the necessary activation energy for the less reactive mono-substituted product to undergo a second alkylation.[1][11]
-
Solution: Optimize Reaction Conditions.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 0 °C.
-
Slow Addition: Add the alkylating agent dropwise over a prolonged period using a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction.[5]
-
Monitor Closely: Track the reaction progress by TLC or LC-MS and quench the reaction as soon as the limiting starting material is consumed.
-
-
-
Cause: Inherent Reactivity. The mono-substituted product is still highly nucleophilic, or the alkylating agent is highly reactive (e.g., benzyl bromide, methyl iodide).
-
Solution: Change the Synthetic Strategy. If the above optimizations fail, a more robust strategy is required.
-
Strategy A: Mono-Protection. This is the most reliable method for ensuring mono-substitution. See Protocol 1 for a detailed step-by-step guide using N-Boc-piperazine.
-
Strategy B: In Situ Mono-Protonation. This one-pot method is an excellent alternative to traditional protecting groups and is highly effective at preventing di-substitution.[3] See Protocol 2 for a detailed procedure.
-
-
-
Problem 2: I am trying to synthesize an unsymmetrical N,N'-disubstituted piperazine, but I'm getting a statistical mixture of products.
-
Symptom: LC-MS analysis reveals a complex mixture, including both desired and undesired symmetrical (N,N'-R¹₂ and N,N'-R²₂) and mono-substituted (N-R¹ and N-R²) products.
-
Probable Cause: Attempting a sequential, one-pot addition of two different electrophiles without isolating and protecting intermediates. The similar reactivity of the nitrogen atoms leads to a lack of selectivity.[2]
-
Solution: Implement an Orthogonal Protection Strategy. This is the gold standard for synthesizing complex, unsymmetrical piperazines. By using two protecting groups that can be removed under different conditions (e.g., acid-labile Boc and hydrogenolysis-labile Cbz), you gain precise control over the sequence of N-functionalization.[2][12] See Protocol 3 for a validated workflow.
Diagram: Orthogonal Synthesis Workflow
A visual representation of the sequential deprotection and substitution steps.
Caption: Orthogonal strategy for unsymmetrical piperazine synthesis.
Problem 3: My reductive amination reaction is sluggish or gives a low yield.
-
Symptom: The reaction stalls, with significant starting material remaining after an extended period.
-
Probable Causes & Solutions:
-
Cause: Inefficient Iminium Ion Formation. The formation of the key iminium intermediate is pH-dependent. Conditions that are too basic will not favor protonation of the intermediate carbinolamine for water elimination, while conditions that are too acidic will protonate the starting amine, shutting down the initial nucleophilic attack.[2]
-
Solution: Control the pH. The reaction often requires slightly acidic conditions. Adding a mild acid like acetic acid can catalyze iminium ion formation. Perform small-scale pH optimization experiments if necessary.
-
-
Cause: Inappropriate Reducing Agent. Not all reducing agents are suitable. Sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone.
-
Solution: Use a Hydride Donor Specific for Iminium Ions.
-
Sodium triacetoxyborohydride (STAB): Often the reagent of choice. It is mild, effective, and does not require stringent pH control.[5]
-
Sodium cyanoborohydride (NaBH₃CN): Also highly effective but is toxic and requires careful handling. It is most effective at a pH between 6 and 7.
-
-
-
| Reducing Agent | Optimal Conditions | Key Advantages |
| Sodium Triacetoxyborohydride (STAB) | One-pot with amine and carbonyl | Mild, non-toxic, broad compatibility |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, protic solvents | Highly selective for iminium ions |
| H₂/Catalyst (e.g., Pd/C) | Catalytic hydrogenation | "Green" option, high efficiency |
Part 3: Key Experimental Protocols
These protocols provide detailed, self-validating methodologies for common synthetic transformations.
Protocol 1: Selective Mono-N-Alkylation via N-Boc-Piperazine
This protocol demonstrates the use of a protecting group to ensure high selectivity for mono-alkylation.
-
Protection Step:
-
Dissolve piperazine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture and purify by column chromatography to isolate pure N-Boc-piperazine.
-
-
Alkylation Step:
-
Dissolve N-Boc-piperazine (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile.
-
Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).[5]
-
Add the alkylating agent (R-X, 1.1 eq).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor by LC-MS until the starting material is consumed.
-
Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
-
-
Deprotection Step:
-
Dissolve the purified N-Boc-N'-alkyl-piperazine in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA, 5-10 eq).[2]
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize with a basic solution (e.g., aq. NaHCO₃) and extract the free amine product.
-
Protocol 2: One-Pot Mono-Substitution via In Situ Protonation
This efficient protocol avoids separate protection/deprotection steps, making it ideal for larger-scale work.[3][4]
-
Salt Formation:
-
In a reaction vessel, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol. This mixture equilibrates to form 2.0 equivalents of piperazine monohydrochloride in situ.[3]
-
Alternatively, dissolve piperazine (2.0 eq) in methanol and add one equivalent of concentrated HCl.
-
-
Reaction:
-
To the suspension of piperazine monohydrochloride, add the electrophile (e.g., alkyl halide or acyl chloride, 1.0 eq).
-
Add a base to neutralize the HCl formed during the reaction (e.g., triethylamine or K₂CO₃, 1.1 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC/LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any solids.
-
Concentrate the filtrate and perform a standard aqueous work-up.
-
The crude product can often be purified by crystallization or column chromatography.
-
Protocol 3: Synthesis of an Unsymmetrical Piperazine using an Orthogonal (Boc/Cbz) Strategy
This protocol outlines the precise construction of an N-alkyl-N'-aryl piperazine.
-
Initial Protection: Prepare N-Boc-N'-Cbz-piperazine using established literature methods.
-
Selective Boc-Deprotection:
-
Dissolve N-Boc-N'-Cbz-piperazine (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir at room temperature for 1 hour.
-
Remove volatiles under reduced pressure to yield the TFA salt of N-Cbz-piperazine.
-
-
First Functionalization (Alkylation):
-
Dissolve the N-Cbz-piperazine TFA salt in DMF.
-
Add a base (e.g., DIPEA, 3.0 eq) followed by the first electrophile (e.g., an alkyl bromide, 1.2 eq).
-
Stir at 50 °C until the reaction is complete.
-
Purify the N-alkyl-N'-Cbz-piperazine intermediate.
-
-
Selective Cbz-Deprotection:
-
Dissolve the intermediate from the previous step in ethanol or methanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete.
-
Filter through Celite to remove the catalyst and concentrate the filtrate.
-
-
Second Functionalization (Arylation):
-
Perform a Buchwald-Hartwig amination or other C-N coupling reaction with the resulting N-alkyl-piperazine and an aryl halide to install the second substituent.
-
Part 4: Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving common issues in piperazine alkylation.
Diagram: Troubleshooting N-Alkylation Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Neuroprotective Potentials of Piperazine Derivatives
Executive Summary & Strategic Rationale
The piperazine scaffold represents a "privileged structure" in neuropharmacology due to its ability to span diverse biological space. However, its application in neuroprotection is a study in contrasts: while classical derivatives like Flunarizine offer protection via calcium channel blockade, they carry significant risks of drug-induced parkinsonism (DIP). Conversely, novel multi-target derivatives (e.g., PMS1339, TRPC6 agonists) are emerging as disease-modifying agents that stabilize synaptic spines or inhibit protein aggregation.
This guide objectively compares these distinct classes, moving beyond simple efficacy to analyze the mechanistic trade-offs between mitochondrial safety, calcium regulation, and synaptic plasticity.
Mechanistic Architecture: The Piperazine Divergence
To understand the neuroprotective landscape, we must distinguish between three distinct mechanisms of action (MOA) governed by the N-substitution pattern of the piperazine ring.
The Three Pillars of Piperazine Activity
-
Calcium Channel Blockade (The "Old Guard"):
-
Synaptic Stabilization (The "New Wave"):
-
Multi-Target Inhibition (The "Hybrids"):
Visualization: Divergent Signaling Pathways
Figure 1: Divergent signaling pathways of piperazine derivatives. Red paths indicate neurotoxic risks associated with classical derivatives; green/yellow paths indicate novel neuroprotective mechanisms.
Comparative Performance Analysis
The following data synthesizes experimental results from key studies (see References 1, 6, 11, 18).
Table 1: Efficacy and Safety Profile Comparison
| Compound Class | Representative Agent | Primary Target | Neuroprotective Potency (IC50 / Effect) | Mitochondrial Safety | Key Risk / Limitation |
| Classical CCB | Flunarizine | VGCC (Ca²⁺ blocker) | ED50: 6.04 mg/kg (Seizure protection) | Poor (Inhibits Complex I at ~3-10 µM) | Drug-Induced Parkinsonism (DIP); Depression. |
| TRPC6 Agonist | Cmp2 / PPZ | TRPC6 Channel | Nanomolar range (Spine rescue against Aβ) | High (Specific to surface channels) | Bioavailability (Cmp2 engineered to cross BBB). |
| Multi-Target | PMS1339 | AChE / PAF Receptor | AChE IC50: 4.41 µMBuChE IC50: 1.09 µM | Moderate | Complex pharmacokinetics due to dual mechanism. |
| Toxic Control | Benzylpiperazine | Monoamine Transporters | None (Neurotoxic) | Very Poor (Induces ROS, Apoptosis) | Used as a recreational stimulant; induces oxidative stress. |
Critical Insight: While Flunarizine is effective at preventing excitotoxicity, its IC50 for mitochondrial inhibition (Ki ~3-10 µM) overlaps with its therapeutic range, explaining the high incidence of extrapyramidal side effects in elderly patients. Novel derivatives like PMS1339 and Cmp2 decouple these effects.
Experimental Protocols (SOPs)
To validate the neuroprotective effects of a novel piperazine derivative, use the following self-validating workflows.
Protocol A: Dual-Readout Neuroprotection Screen (In Vitro)
Objective: Distinguish true neuroprotection from metabolic interference.
Reagents:
-
Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 7 days).
-
Stressors: Rotenone (Mitochondrial stress) and Aβ1-42 oligomers (Amyloid stress).
-
Assays: MTT (Metabolic) and LDH (Membrane Integrity).
Step-by-Step Methodology:
-
Seeding: Plate differentiated SH-SY5Y cells at 10,000 cells/well in 96-well plates.
-
Pre-treatment: Add test piperazine derivative (0.1, 1, 10, 50 µM) for 2 hours.
-
Control: Flunarizine (Positive control for Ca2+, Negative for Mito function).
-
Vehicle: 0.1% DMSO.
-
-
Insult: Add Rotenone (5 µM) or Aβ1-42 (10 µM). Incubate for 24 hours.
-
Readout 1 (Supernatant): Transfer 50 µL supernatant to a new plate for LDH Release Assay . (High LDH = Necrosis).
-
Readout 2 (Cell Pellet): Perform MTT Assay on remaining cells.
-
Validation Check: If MTT reduction decreases without LDH release, the compound may be inhibiting mitochondrial respiration directly (like Flunarizine) rather than killing cells.
-
Protocol B: TRPC6-Mediated Spine Stability Assay
Objective: Confirm mechanism of action for "New Wave" derivatives.
Methodology:
-
Culture: Primary hippocampal neurons (DIV14).
-
Transfection: Transfect with pLenti-CaMKII-GFP to visualize dendritic spines.
-
Treatment: Treat with Aβ42 (200 nM) ± Test Compound (10-100 nM) for 24 hours.
-
Imaging: Confocal microscopy (63x oil). Z-stack imaging of secondary dendrites.
-
Analysis: Quantify "Mushroom" spines (Head:Neck ratio > 1.5).
-
Success Criterion: Restoration of mushroom spine density to >80% of control levels indicates TRPC6-mediated synaptic protection.
-
Workflow Visualization: Screening Pipeline
This diagram outlines a logical flow for filtering piperazine derivatives to avoid neurotoxicity early in the development process.
Figure 2: Strategic screening workflow. Step 2 is the critical "Go/No-Go" gate to filter out compounds with Flunarizine-like mitochondrial toxicity.
Conclusion
The neuroprotective potential of piperazine derivatives is strictly structure-dependent.
-
Avoid bulky diphenylmethyl derivatives (Flunarizine-like) for chronic neurodegeneration due to mitochondrial toxicity.
-
Prioritize N,N-disubstituted derivatives (like Cmp2) that target TRPC6 or dual-action hybrids (PMS1339) that combine symptomatic relief (AChE inhibition) with disease modification (Anti-aggregation).
Researchers should utilize the Dual-Readout Protocol (MTT vs. LDH) to ensure that observed "toxicity" is not merely mitochondrial quiescence, and conversely, that "protection" is not masked by metabolic suppression.
References
-
Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.[5][7] Molecular Pharmacology. Link
-
Bezprozvanny, I. (2019). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator.[4] Scientific Reports. Link
-
Teive, H. A., et al. (2004). Flunarizine and cinnarizine-induced parkinsonism: A historical and clinical analysis.[2] Parkinsonism & Related Disorders.[1][2][3][8] Link
-
Brito, A. F., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.[9] International Journal of Research & Review.[10] Link
-
Mathew, B., et al. (2020). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors.[9] Medicinal Chemistry Research.[10][11] Link
-
Zou, L., et al. (2015). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice.[6] International Journal of Neuropsychopharmacology. Link
-
Arbo, M. D., et al. (2016). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods. Link
-
Jansen, P. A., et al. (1994). Flunarizine and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism.[8] Molecular Pharmacology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Flunarizine- and cinnarizine-induced extrapyramidal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flunarizine and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethylpiperazine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethylpiperazine, a key building block in the synthesis of numerous pharmaceutical compounds, requires robust analytical methods to ensure the final product's safety, efficacy, and quality. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of ethylpiperazine, offering field-proven insights into the experimental choices and a critical evaluation of each technique's performance.
This document is structured to provide a comprehensive technical overview, moving beyond a simple recitation of protocols. We will delve into the causality behind experimental design, grounded in the principles of scientific integrity and adherence to regulatory standards. Every method presented is a self-validating system, designed to meet the stringent requirements of international guidelines.
The Analytical Imperative: Why Method Validation Matters
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines.[1][2][3][4] The core objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][4] This is achieved by assessing a set of validation characteristics, which will be the basis of our comparison.[3][5][6]
Key Validation Parameters as per ICH Q2(R1) and Q2(R2) Guidelines: [1][2][7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Quantification Methods
We will now explore and compare three prevalent analytical techniques for the quantification of ethylpiperazine: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given ethylpiperazine's properties, GC-MS is a highly suitable method for its quantification.
Scientific Rationale
The choice of a DB-17 column, a (50%-Phenyl)-methylpolysiloxane phase, is deliberate. This mid-polarity column provides excellent selectivity for nitrogen-containing heterocyclic compounds like ethylpiperazine, ensuring good separation from potential impurities. The use of a Flame Ionization Detector (FID) is a cost-effective option for quantitative analysis, though Mass Spectrometry (MS) provides superior specificity through mass fragmentation patterns. The temperature program is optimized to ensure sharp peaks and adequate separation within a reasonable runtime.
Experimental Protocol: GC-MS for Ethylpiperazine Quantification
This protocol is adapted from a validated method for the determination of piperazine and its derivatives in pharmaceutical drug substances.[8][10]
1. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890 GC system or equivalent.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Column: DB-17, 30 m x 0.53 mm, 1.0 µm film thickness.
- Carrier Gas: Helium at a constant flow of 2 mL/min.
- Injector Temperature: 250°C.
- Detector Temperature: 260°C (FID) or MS transfer line at 280°C.
- Injection Volume: 1.0 µL.
- Oven Temperature Program: Initial temperature of 150°C held for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.
- Diluent: Methanol.
2. Standard and Sample Preparation:
- Stock Solution: Accurately weigh and dissolve ethylpiperazine in methanol to obtain a concentration of 1000 µg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., LOQ to 200% of the target concentration).
- Sample Preparation: Dissolve the drug substance containing ethylpiperazine in methanol to achieve a concentration within the calibration range.
3. Validation Procedure:
- Follow the validation parameters outlined in the introductory section, as per ICH guidelines.
Performance Data: GC-MS Validation for Ethylpiperazine
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99.0% to 101.0% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.005% of a 1000 µg/mL solution |
| LOQ | 0.02% of a 1000 µg/mL solution |
| Robustness | Resolution between ethylpiperazine and related compounds > 2.0 under varied conditions |
Data adapted from a study on piperazine derivatives.[8]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for ethylpiperazine quantification.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] While ethylpiperazine lacks a strong chromophore for UV detection, derivatization can be employed, or detection can be performed at lower wavelengths. However, for related piperazine structures, direct HPLC-DAD analysis has been successfully validated.
Scientific Rationale
A reversed-phase C18 column is the workhorse of HPLC, separating compounds based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), is optimized to achieve good peak shape and resolution. A phosphate buffer is used to control the pH and ensure the consistent ionization state of ethylpiperazine. The Diode-Array Detector (DAD) allows for the monitoring of multiple wavelengths simultaneously, which can aid in peak purity assessment and method development.
Experimental Protocol: HPLC-DAD for Ethylpiperazine Quantification
This protocol is based on methods developed for other piperazine derivatives.[2]
1. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.
- Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
- Mobile Phase: A gradient of 20 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Stock Solution: Prepare a 1000 µg/mL stock solution of ethylpiperazine in the mobile phase.
- Calibration Standards: Serially dilute the stock solution with the mobile phase to create calibration standards across the desired range.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the method.
3. Validation Procedure:
- Conduct validation according to ICH guidelines.
Performance Data: HPLC-DAD Validation for Piperazine Derivatives
| Validation Parameter | Result |
| Linearity (R²) | 0.9917 - 0.9984 |
| Accuracy (% Recovery) | Not explicitly stated, but method deemed accurate |
| Precision (%RSD) | < 5% |
| LOD | 0.05 - 0.2 µg/mL |
| LOQ | 0.15 - 0.6 µg/mL |
Data adapted from a study on various piperazine designer drugs.[2][7]
Experimental Workflow: HPLC-DAD
Caption: HPLC-DAD workflow for ethylpiperazine quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is renowned for its high sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[5][11]
Scientific Rationale
The coupling of liquid chromatography with tandem mass spectrometry provides two layers of specificity: chromatographic separation followed by mass-based detection of precursor and product ions. This makes the method highly specific and less susceptible to matrix interference. Electrospray ionization (ESI) in positive mode is typically used for amines like ethylpiperazine. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This enhances the signal-to-noise ratio and improves the limits of detection and quantification.
Experimental Protocol: LC-MS/MS for Ethylpiperazine Quantification
This protocol is a composite based on established methods for piperazine derivatives.[12][13][14]
1. Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
- Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
- Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in methanol.
- Gradient: A suitable gradient to elute ethylpiperazine with good peak shape.
- Flow Rate: 0.4 mL/min.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MRM Transition: To be determined by infusing a standard solution of ethylpiperazine (e.g., for piperazine, m/z 87.1 → 44.1).
2. Standard and Sample Preparation:
- Stock and Calibration Standards: Prepared similarly to the HPLC method, but at much lower concentrations due to the higher sensitivity of the instrument.
- Sample Preparation: Simple dilution in the mobile phase is often sufficient.
3. Validation Procedure:
- Validation should be performed according to ICH and specific bioanalytical method validation guidelines if applicable.
Performance Data: LC-MS/MS Validation for Piperazine Derivatives
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 82.22% - 100.38% |
| Precision (%RSD) | 1.56% - 4.55% |
| LOD | 0.3 µg/kg (in matrix) |
| LOQ | 1.0 µg/kg (in matrix) |
Data compiled from studies on piperazine and its derivatives in various matrices.[12][14]
Experimental Workflow: LC-MS/MSdot
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. resolian.com [resolian.com]
- 6. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. hakon-art.com [hakon-art.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. scholars.direct [scholars.direct]
- 11. rsc.org [rsc.org]
- 12. scienceasia.org [scienceasia.org]
- 13. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Pharmacological Profiling of the 2-(4-ethylpiperazin-1-yl)ethanamine Moiety: A Structural & Functional Guide
Executive Summary: The "Solubility Engine" in Drug Design
In the landscape of medicinal chemistry, 2-(4-ethylpiperazin-1-yl)ethanamine (CAS: 4489-46-7), often abbreviated as EAEA , is not typically a standalone therapeutic agent. Instead, it serves as a critical pharmacophore and linker moiety used to optimize the physicochemical properties of lead compounds.
This guide analyzes EAEA as a functional module in drug design, comparing it against its primary alternatives: 2-(4-methylpiperazin-1-yl)ethanamine (MPEA) and 2-morpholinoethanamine (MEA) .
Key Findings:
-
In Vitro: EAEA provides superior solubility compared to morpholine analogs due to the distal basic nitrogen (
). However, the ethyl substituent increases lipophilicity ( ) compared to methyl analogs, which can enhance target affinity but slightly elevates hERG inhibition risk. -
In Vivo: The moiety facilitates blood-brain barrier (BBB) penetration but is subject to N-dealkylation (N-deethylation) by hepatic CYPs, a critical metabolic soft spot that must be modeled early in development.
Chemical Profile & Alternatives Comparison[1][2]
When selecting a side chain to improve the "drug-likeness" of a scaffold (e.g., kinase inhibitors, GPCR ligands), the choice between Ethyl-piperazine, Methyl-piperazine, and Morpholine is pivotal.
Table 1: Physicochemical Comparison of Linker Moieties
| Feature | EAEA (Ethyl-Piperazine) | MPEA (Methyl-Piperazine) | MEA (Morpholine) |
| Structure | N-Ethyl-N'-(2-aminoethyl)piperazine | N-Methyl-N'-(2-aminoethyl)piperazine | N-(2-aminoethyl)morpholine |
| Role | Solubilizer + Lipophilic Driver | Solubilizer (Standard) | H-Bond Acceptor (Low Basicity) |
| Basic Centers | 2 (Secondary + Tertiary amines) | 2 (Secondary + Tertiary amines) | 1 (Secondary amine) |
| Calc. LogP | ~0.3 (More Lipophilic) | ~0.0 (Neutral) | ~ -0.8 (Hydrophilic) |
| pK_a (Distal N) | ~7.9 | ~7.8 | ~8.3 (Morpholine O lowers basicity) |
| hERG Risk | Moderate | Low | Very Low |
| Metabolic Liability | N-Deethylation (Rapid) | N-Demethylation (Moderate) | Ring Oxidation (Slow) |
In Vitro Activity: The "Fragment" Perspective
Solubility and Basicity
The EAEA moiety is a "privileged structure" for improving the water solubility of lipophilic drugs. The distal nitrogen of the piperazine ring remains protonated at physiological pH (7.4), creating a cationic center that prevents aggregation.
-
Advantage: Unlike the morpholine ring (MEA), which acts primarily as a hydrogen bond acceptor, the piperazine ring in EAEA actively contributes to solubility via ionization.
Target Affinity & Selectivity (SAR)
In Fragment-Based Drug Design (FBDD), the "Ethyl" group often fills hydrophobic pockets better than the "Methyl" group of MPEA.
-
Case Study (H4 Receptor Ligands): Research indicates that extending N-substituents from Methyl to Ethyl can increase potency by 2–5 fold in certain GPCR targets due to enhanced van der Waals interactions in the binding pocket [1].
-
Off-Target Liability (Sigma Receptors): Simple N-alkyl piperazines have intrinsic affinity for Sigma-1 receptors . EAEA-containing drugs must be screened for Sigma-1 binding to avoid psychotropic side effects.
hERG Inhibition Potential
A critical in vitro safety parameter is the inhibition of the hERG potassium channel (QT prolongation risk).
-
Mechanism: hERG channels trap cationic amphiphilic drugs. The EAEA moiety, being more lipophilic than MPEA, tends to have a higher affinity for the hERG pore.
-
Guidance: If an EAEA-derivative shows hERG
, consider switching to the MPEA or MEA analog to reduce lipophilicity.
In Vivo Activity: PK and Toxicity
Metabolic Stability (The "Soft Spot")
The primary clearance mechanism for EAEA-containing drugs is oxidative N-dealkylation.
-
Pathway: CYP450 enzymes (typically CYP3A4 or CYP2D6) attack the ethyl group.
-
Result: Conversion of the N-Ethyl species to the N-Desethyl (secondary amine) metabolite.
-
Impact: This metabolite may have different pharmacological activity or toxicity profiles.
Blood-Brain Barrier (BBB) Penetration
-
EAEA vs. MEA: The EAEA moiety is generally superior for CNS targets. The balance of lipophilicity (Ethyl group) and basicity allows for passive diffusion followed by lysosomal trapping in brain tissue.
-
Toxicity Warning: High CNS accumulation of piperazine derivatives can lower the seizure threshold (GABA antagonism).
Phospholipidosis (PLD)
EAEA derivatives are often classified as Cationic Amphiphilic Drugs (CADs) .
-
Mechanism: They accumulate in lysosomes, interfering with lipid metabolism.
-
Screening: In vitro screens using fluorescent phospholipids are mandatory for EAEA candidates intended for chronic dosing.
Visualizing the Decision Process
The following diagram illustrates the decision logic for selecting EAEA versus its alternatives during Lead Optimization.
Caption: Decision tree for selecting the optimal solubilizing linker based on CNS requirements and safety liabilities.
Experimental Protocols
To validate the safety and utility of the EAEA moiety in your drug candidate, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability (Metabolic Soft Spot)
Objective: Determine the rate of N-deethylation of the EAEA moiety compared to N-demethylation of MPEA.
-
Preparation:
-
Prepare 10 mM stock solutions of the EAEA-analog and MPEA-analog in DMSO.
-
Thaw Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Mix: 1 µM Test Compound + 0.5 mg/mL Microsomal Protein.
-
Start: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Controls: Testosterone (High clearance), Warfarin (Low clearance).
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis (LC-MS/MS):
-
Monitor the parent ion [M+H]+.
-
Crucial Step: Specifically monitor the loss of 28 Da (Ethyl group) for EAEA and 14 Da (Methyl group) for MPEA to quantify metabolite formation.
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Calculate
(Intrinsic Clearance). -
Interpretation: If EAEA
is >2x higher than MPEA, the ethyl group is a metabolic liability.
-
Protocol B: hERG Inhibition Screen (Fluorescence Polarization)
Objective: Rapid exclusion of EAEA candidates with high cardiac toxicity risk.
-
Reagents: Predictor hERG Fluorescence Polarization Assay Kit (Invitrogen).
-
Workflow:
-
Titrate EAEA-compound (0.1 nM to 100 µM) in assay buffer.
-
Add hERG membrane fraction and Red Tracer (high affinity ligand).
-
Incubate 2 hours at RT.
-
-
Readout:
-
Measure Polarization (mP).
-
Displacement of tracer decreases mP.
-
-
Validation:
-
E-4031 must show
. -
If EAEA-compound
, proceed to Patch Clamp (Gold Standard) or discard.
-
Metabolic Pathway Visualization
The following diagram details the specific metabolic degradation pathway that researchers must monitor when using the EAEA moiety.
Caption: Oxidative N-deethylation pathway of the EAEA moiety mediated by hepatic CYP450 enzymes.
References
-
Smits, R. A., et al. (2008). "Fragment Based Design of New H4 Receptor-Ligands with Anti-inflammatory Properties in Vivo." Journal of Medicinal Chemistry, 51(8), 2457-2467.
-
ChemicalBook. (2025). "2-(4-ethylpiperazin-1-yl)ethanamine Product Properties and Synthesis."
-
PatSnap. (2024).[1] "Separation methods of N-methylpiperazine and N-ethylpiperazine for Pharmaceutical Applications."
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 20600, 1-(2-Aminoethyl)-4-ethylpiperazine."
- Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: reduction of hERG liability in piperazine-based compounds." Bioorganic & Medicinal Chemistry Letters, 15(4), 1137-1140.
Sources
The N-Ethylpiperazine Moiety: A Comparative Efficacy & Optimization Guide
Topic: The N-Ethylpiperazine Moiety in Medicinal Chemistry: Structural Optimization & Efficacy Comparison Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists
Executive Summary
In medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to modulate physicochemical properties such as solubility and lipophilicity.[1] While the N-methylpiperazine moiety (found in Sildenafil and Imatinib) is ubiquitous, the N-ethylpiperazine analog represents a critical optimization strategy. This guide analyzes the efficacy of ethylpiperazine-based compounds, specifically contrasting them with methylpiperazine and non-piperazine alternatives. We focus on the structural impact on potency (IC50), metabolic stability, and pharmacokinetics, using PDE5 inhibitors as the primary case study.
The Chemical Rationale: Ethyl vs. Methyl Substitution[2]
The transition from an N-methyl to an N-ethyl substituent on a piperazine ring is not merely cosmetic; it alters the Lipophilicity (LogP) and Steric profile of the drug candidate.
-
Hydrophobic Binding: The additional methylene group (-CH2-) in the ethyl chain increases the logP (typically by ~0.5 units), potentially enhancing permeability across lipid bilayers. In specific binding pockets, this ethyl group can fill hydrophobic voids more effectively than a methyl group, leading to tighter binding affinity.
-
Metabolic Liability: Both moieties are subject to N-dealkylation by Cytochrome P450 enzymes (primarily CYP3A4). However, the rate of N-deethylation versus N-demethylation can differ based on steric accessibility to the heme iron of the P450 enzyme.
Case Study: PDE5 Inhibitors (Vardenafil vs. Sildenafil)
The most authoritative comparison of these moieties exists between Sildenafil (Viagra) and Vardenafil (Levitra). While they possess different core rings (pyrazolopyrimidinone vs. imidazotriazinone), they share a nearly identical sulfonyl-piperazine tail, differing only by the N-alkyl group.
A. Comparative Efficacy Data
| Feature | Sildenafil (N-Methyl) | Vardenafil (N-Ethyl) | Tadalafil (Non-Piperazine) |
| Structure | N-Methylpiperazine tail | N-Ethylpiperazine tail | Tetrahydro-beta-carboline |
| PDE5 IC50 (Potency) | ~3.5 - 3.9 nM | 0.1 - 0.7 nM (Higher Potency) | ~0.9 - 6.7 nM |
| Selectivity (PDE5 vs PDE6) | ~10-fold | ~16-fold | >700-fold |
| Tmax (Time to Peak) | 30–120 min | 30–60 min (Faster Onset) | 120 min |
| Active Metabolite | N-desmethyl (50% potency) | N-desethyl (28% potency) | None significant |
Critical Insight: While Vardenafil is significantly more potent, structural activity relationship (SAR) studies suggest the potency gain is primarily driven by the imidazotriazinone core. However, the N-ethyl group contributes to the molecule's specific orientation within the PDE5 hydrophobic pocket (Q-pocket), optimizing the "lid" closure over the active site.
B. Mechanism of Action & Signaling Pathway
The following diagram illustrates the NO/cGMP signaling pathway where these compounds intervene.
Figure 1: The NO/cGMP pathway showing the precise intervention point of ethylpiperazine-based PDE5 inhibitors.
Experimental Validation: Metabolic Stability Protocol
To objectively compare an N-ethylpiperazine lead against an N-methyl analog, you must assess Metabolic Stability , specifically monitoring the rate of N-dealkylation.
Protocol: Microsomal Stability Assay (LC-MS/MS)
Objective: Determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (1 µM final conc. in <0.1% DMSO).
-
Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).[2]
Step-by-Step Methodology:
-
Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1 µM). Pre-warm at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At specific time points (
min), remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (containing IS) to precipitate proteins and stop metabolism.
-
Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C. Collect supernatant.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion transition (MRM mode).
-
Note: For ethylpiperazine, specifically monitor for the loss of 28 Da (ethyl group) to identify the N-desethyl metabolite.
-
Experimental Workflow Diagram
Figure 2: Workflow for validating metabolic stability and N-dealkylation rates of piperazine derivatives.
Technical Conclusion
The N-ethylpiperazine moiety offers a distinct pharmacological profile compared to its methyl counterpart. While N-methylation is often the default for solubility, N-ethylation provides a strategic tool for:
-
Fine-tuning Lipophilicity: Increasing LogP slightly to improve membrane permeability.
-
Potency Optimization: Filling hydrophobic pockets more effectively (as seen in Vardenafil).
-
Metabolic Diversification: Altering the rate of N-dealkylation, which can extend half-life if the ethyl group is sterically less accessible to CYP enzymes than a methyl group.
Researchers should utilize the microsomal stability protocol above to empirically determine if the ethyl substitution offers a PK advantage for their specific scaffold.
References
-
Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) Source:[3][4] National Institutes of Health (PubMed) URL:[Link]
-
Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]
-
Structure-activity relationships of PDE5 inhibitors Source: National Institutes of Health (PubMed) URL:[Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: National Institutes of Health (PMC) URL:[Link]
-
Vardenafil (Compound Summary) Source: PubChem URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. info.mercell.com [info.mercell.com]
- 3. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: 2-(4-ethylpiperazin-1-yl)ethanamine in Drug Discovery
Topic: Comparative Profiling of 2-(4-ethylpiperazin-1-yl)ethanamine: Pharmacological Cross-Reactivity & Synthetic Utility Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Toxicologists.
Executive Summary: The "Privileged" Linker Dilemma
In medicinal chemistry, 2-(4-ethylpiperazin-1-yl)ethanamine (CAS: 4489-46-7), hereafter referred to as E-AEP , represents a critical variation of the "privileged" piperazine scaffold. While often interchangeable with its methyl-substituted analog (M-AEP) or the unsubstituted 1-(2-aminoethyl)piperazine (AEP) during early synthesis, E-AEP introduces distinct physicochemical properties that significantly alter the cross-reactivity profile of the final drug candidate.
This guide objectively compares E-AEP against its primary alternatives. It argues that while E-AEP offers superior permeability and specific receptor occupancy (particularly in CNS targets), it carries a higher "liability load" regarding hERG inhibition and metabolic N-dealkylation compared to M-AEP.[1]
Technical Comparison: E-AEP vs. Industry Alternatives
The choice of linker determines not just solubility, but the "promiscuity" (cross-reactivity) of the final ligand.[1] The following data synthesizes Structure-Activity Relationship (SAR) principles relevant to piperazine tails.
Table 1: Physicochemical & Liability Profile[2]
| Feature | E-AEP (Ethyl-Substituted) | M-AEP (Methyl-Substituted) | AEP (Unsubstituted) | Implication for Cross-Reactivity |
| Structure | N-Ethyl tail | N-Methyl tail | Secondary Amine (NH) | Ethyl adds steric bulk & lipophilicity. |
| ClogP (Approx) | ~0.8 - 1.1 | ~0.3 - 0.5 | ~ -1.5 | Higher ClogP in E-AEP increases non-specific binding & BBB penetration. |
| Basicity (pKa) | ~9.1 / 5.6 | ~9.0 / 5.5 | ~9.8 / 5.4 | High basicity + Lipophilicity = High hERG Risk for E-AEP.[1] |
| Metabolic Fate | Oxidative N-dealkylation (Rapid) | N-demethylation (Moderate) | N-oxidation / Glucuronidation | E-AEP generates acetaldehyde equivalents upon metabolism. |
| GPCR Affinity | High (D2/5-HT mimicry) | Moderate | Low | E-AEP mimics neurotransmitter tails, increasing off-target GPCR hits.[1] |
Critical Insight: The "Ethyl shift" (moving from Methyl to Ethyl) typically increases hERG inhibition potency by 2-5 fold due to enhanced hydrophobic interaction with the channel's Y652/F656 residues, despite minimal change in pKa.[1]
Cross-Reactivity Mechanisms
"Cross-reactivity" for this building block refers to two distinct phenomena: Pharmacological Promiscuity (Off-target binding) and Assay Interference .[1]
A. Pharmacological Cross-Reactivity (Off-Target)
The 4-ethylpiperazine moiety is a known pharmacophore for monoaminergic GPCRs.[1] When E-AEP is used as a linker, it can inadvertently convert a kinase inhibitor or enzyme ligand into a GPCR antagonist.[1]
-
Dopaminergic/Serotonergic Receptors: The ethyl group provides optimal steric filling for the hydrophobic pocket of D2 and 5-HT2A receptors.[1] Drugs utilizing E-AEP must be screened early for CNS side effects (extrapyramidal symptoms).[1]
-
hERG Channel Blockade: The combination of a protonated nitrogen (at physiological pH) and the lipophilic ethyl tail creates a "hERG pharmacophore."[1]
B. Immunological/Assay Cross-Reactivity
Unlike protein-based cross-reactivity, E-AEP interferes with small-molecule immunoassays:
-
Amphetamine Screens: High concentrations of piperazine metabolites can occasionally trigger false positives in urine drug screens due to structural homology (phenethylamine backbone mimicry).[1]
Experimental Protocols
To validate the suitability of E-AEP for your lead series, use the following self-validating protocols.
Protocol 1: Comparative hERG Liability Assessment (Flux Assay)
Goal: Determine if the E-AEP tail is the primary driver of hERG toxicity in your lead compound compared to M-AEP.[1]
Materials:
-
HEK293 cells stably expressing hERG K+ channels.[1]
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).[1]
-
Test Compounds: Your Ligand-E-AEP vs. Your Ligand-M-AEP.
Methodology:
-
Cell Loading: Plate HEK293-hERG cells in 384-well plates. Incubate with Thallium-sensitive dye for 60 min at RT.
-
Baseline Establishment: Measure fluorescence (Ex/Em: 490/525 nm) for 10s to establish baseline.[1]
-
Compound Addition: Add test compounds (0.01 µM to 30 µM, 8-point dilution). Incubate for 20 min. Control: E-4031 (known hERG blocker).[1]
-
Stimulus: Inject Thallium stimulus buffer (contains Tl+ and K+ to depolarize).
-
Kinetic Read: Measure fluorescence increase for 120s. Tl+ influx indicates open channels.[1]
-
Data Normalization: Calculate % Inhibition relative to DMSO (0%) and E-4031 (100%).
Interpretation:
-
If IC50 (E-AEP) is < 5 µM and IC50 (M-AEP) is > 20 µM, the Ethyl group is the liability .[1] Switch to M-AEP or add a polar group (e.g., hydroxyl) to the ethyl chain.[1]
Protocol 2: Metabolic Stability (Microsomal Stability Assay)
Goal: Assess the rate of N-dealkylation (loss of the ethyl group).
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
MRM Monitoring: Monitor specifically for the N-dealkylated metabolite (Mass = Parent - 28 Da).
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).
Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting between E-AEP and its alternatives based on assay results.
Caption: Decision tree for selecting piperazine linkers. E-AEP is prioritized for CNS targets but requires rigorous hERG screening due to lipophilic liability.
Metabolic Pathway: The N-Dealkylation Liability
Understanding the metabolic fate of E-AEP is crucial for toxicity prediction.[1] The ethyl group is susceptible to CYP450-mediated oxidation.[1]
Caption: Oxidative N-dealkylation pathway of E-AEP. The release of acetaldehyde (reactive aldehyde) can contribute to idiosyncratic toxicity if clearance is high.
References
-
Jamieson, C., et al. (2020).[1] "Medicinal Chemistry Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Discovery Today, 25(9), 1585-1591.[1] (Contextualizing piperazine hERG liability). [Link]
-
Weng, G., et al. (2021).[1][2] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Nucleic Acids Research,[1][2] 49. (Analysis of piperazine linker basicity and solubility). [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329779675, 2-(4-Ethylpiperazin-1-yl)ethanamine. Retrieved February 13, 2026, from [Link]
-
Fogarty, M. F., et al. (2022).[1][4] "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids." Archives of Toxicology, 96, 1701–1710.[1][4] (Demonstrates receptor promiscuity of N-substituted piperazines). [Link]
Sources
- 1. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation Guide: Binding Affinity of N-Ethyl vs. N-Methyl Piperazine Analogs
Executive Summary
The Bottom Line: In medicinal chemistry, the transition from a methyl to an ethyl group on a piperazine ring is a critical Structure-Activity Relationship (SAR) probe. While the N-methyl piperazine is often favored for its superior Ligand Efficiency (LE) and lower steric penalty, the N-ethyl analog serves as a vital tool to probe the depth of hydrophobic pockets.
This guide provides a rigorous, data-driven framework for evaluating these two analogs. We utilize Surface Plasmon Resonance (SPR) as the primary method due to its ability to resolve kinetic differences (
Part 1: The Chemical Rationale (SAR Analysis)
Before initiating wet-lab experiments, researchers must understand the physicochemical drivers distinguishing these analogs.
The "Magic Methyl" vs. The "Ethyl Steric Wall"
-
N-Methyl (The Anchor): The addition of a methyl group (replacing a hydrogen) often results in the "Magic Methyl" effect, potentially boosting potency by 10-fold (
1.4 kcal/mol). This occurs by displacing high-energy water molecules from a hydrophobic pocket or by restricting the conformation of the piperazine ring into a favorable chair geometry. -
N-Ethyl (The Probe): The ethyl group adds rotational freedom and steric bulk.
-
Success Scenario: If the binding pocket is deep and hydrophobic, the ethyl group extends further than the methyl, capturing additional Van der Waals interactions.
-
Failure Scenario: The "Steric Wall." The ethyl group clashes with the protein backbone, drastically increasing the dissociation rate (
), rendering the compound inactive despite similar electronic properties.
-
Physicochemical Comparison
| Feature | N-Methyl Piperazine Analog | N-Ethyl Piperazine Analog | Impact on Binding |
| Steric Volume | Low ( | Medium ( | Ethyl requires a larger sub-pocket. |
| Lipophilicity (cLogP) | Lower | Higher (+0.5 log units) | Ethyl increases non-specific binding risk. |
| Rotational Entropy | Low (C-N bond rotation) | Medium (C-C bond rotation) | Ethyl pays a higher entropic penalty upon binding. |
| Ligand Efficiency (LE) | High | Moderate | Methyl usually wins on binding energy per atom. |
Part 2: Decision Logic & SAR Strategy
Use the following logic flow to determine when to synthesize and test the ethyl analog.
Figure 1: SAR Decision Tree for escalating from Methyl to Ethyl substitution.
Part 3: Experimental Protocol (Surface Plasmon Resonance)
Objective: Quantify kinetic parameters (
Equipment: Biacore 8K, T200, or equivalent (Cytiva/Sartorius).
Phase 1: Assay Setup
-
Sensor Chip Selection: Use a CM5 (carboxymethylated dextran) chip for standard proteins. For high-affinity targets, lower density chips (CM4) prevent mass transport limitations.
-
Immobilization:
-
Target Protein: Immobilize via amine coupling to
2000 RU (Response Units). -
Reference Channel:CRITICAL. Must be activated (EDC/NHS) and blocked (Ethanolamine) without protein to subtract non-specific binding (NSB), which is common with ethyl-piperazines.
-
Phase 2: Sample Preparation
-
Stock Solution: Dissolve analogs in 100% DMSO at 10 mM.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 2.0%) to correct for bulk refractive index changes. Note: Ethyl analogs are more sensitive to DMSO mismatches.
Phase 3: Injection Protocol (Single-Cycle Kinetics)
To avoid regeneration conditions that might damage the protein, use Single-Cycle Kinetics (SCK).
-
Conditioning: 3 startup cycles with buffer.
-
Analyte Series: Prepare 5 concentrations (e.g., 0.1x, 0.3x, 1x, 3x, 10x of estimated
). -
Injection: Inject increasing concentrations sequentially without regeneration in between.
-
Contact time: 60s.
-
Dissociation time: 300s (after final injection).
-
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport effects.
Figure 2: Single-Cycle Kinetics (SCK) workflow for piperazine analog screening.
Part 4: Data Analysis & Interpretation[1]
When comparing Methyl vs. Ethyl, raw affinity (
Representative Data Table
Hypothetical data illustrating a common "Steric Clash" scenario.
| Compound | Ligand Efficiency (LE) | Interpretation | |||
| Methyl-Piperazine | 6.7 | 0.45 | Tight Binder: Slow dissociation indicates good fit. | ||
| Ethyl-Piperazine | 66.0 | 0.32 | Steric Clash: Fast dissociation ( |
Troubleshooting The "False Positive" Ethyl
If the Ethyl analog shows higher affinity but the sensorgram shape is "boxy" (square wave):
-
Cause: Non-specific binding (NSB) due to increased lipophilicity.
-
Verification: Check the Reference Channel signal. If Ref Channel signal > 10% of Active Channel, the binding is likely non-specific aggregation, not true pocket engagement.
Calculation of Ligand Efficiency (LE)
Calculate LE to determine if the ethyl group is "earning its keep."
-
Rule of Thumb: If adding the ethyl group (1 extra heavy carbon) does not improve
by at least 2-3 fold, the LE drops, suggesting the methyl analog is the superior drug candidate.
References
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. Link
-
Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection.[1] Drug Discovery Today. Link
-
Cytiva (Biacore). Surface Plasmon Resonance (SPR) Analysis: Sensor Surface Preparation and Methodology. Cytiva Life Sciences Handbook. Link
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry.[2][3] Chemical Reviews. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] Link
Sources
Comparative Guide: N-Alkylation Strategies for Piperazine
Executive Summary
The piperazine scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore in antidepressants, antihistamines, and antipsychotics.[1] However, its symmetric diamine structure presents a classic synthetic challenge: selectivity .
For a drug development professional, the choice between mono- and bis-alkylation is rarely about "what works"—it is about what is scalable, chemically clean, and atom-economical. This guide objectively compares the three dominant methodologies for N-alkylation: Nucleophilic Substitution (
The Selectivity Paradox
Before evaluating methods, we must understand the enemy: Over-alkylation .
In a standard
Decision Matrix: Selecting Your Methodology
Figure 1: Strategic decision framework for selecting an alkylation pathway based on available starting materials and project stage.
Method A: Nucleophilic Substitution ( )
The Baseline Approach
While historically significant, direct alkylation with alkyl halides is often the "dirtiest" method due to the formation of stoichiometric salt waste and poor selectivity.
Mechanism & Limitation
The reaction proceeds via a direct attack of the piperazine nitrogen on the alkyl halide.
-
The Trap: To achieve mono-alkylation without protecting groups, one must use a massive excess of piperazine (often 5–10 equivalents) to statistically favor the encounter of the electrophile with unsubstituted piperazine. This creates a downstream purification bottleneck.
Optimized Protocol: The "Protected" Route
To guarantee mono-selectivity via
Step-by-Step Workflow:
-
Dissolution: Dissolve N-Boc-piperazine (1.0 equiv) in Acetonitrile (MeCN).
-
Base Addition: Add
(2.0 equiv). Note: Use granular anhydrous carbonate to prevent clumping. -
Alkylation: Add Alkyl Halide (1.1 equiv) dropwise at RT.
-
Heating: Reflux at 60–80°C for 4–12 hours. Monitor via TLC/LCMS.
-
Workup: Filter inorganic salts. Concentrate filtrate.[2]
-
Deprotection: Treat with TFA/DCM (1:1) to reveal the free amine if the target is a mono-alkylated pharmacophore.
-
Pros: Reagents are ubiquitous; mechanism is simple.
-
Cons: Two steps (protection/deprotection); poor atom economy; genotoxic alkyl halide risks.
Method B: Reductive Amination
The Discovery Standard
Reductive amination is the preferred method in early-stage drug discovery. It bypasses the "over-alkylation" issue because the intermediate (iminium ion) is reduced to the amine in situ.[3] Once reduced, the product is no longer electrophilic toward the reducing agent.
The "Abdel-Magid" Protocol (STAB)
Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (
Experimental Protocol:
-
Imine Formation: In a dry flask, mix Piperazine (1.2 equiv) and Aldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Catalysis: Add Acetic Acid (AcOH, 1–2 equiv). Expert Insight: AcOH promotes iminium ion formation, which is reduced much faster than the neutral imine or the aldehyde itself.[4]
-
Reduction: Add
(1.4 equiv) in one portion. -
Reaction: Stir at RT for 2–16 hours under
. -
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM. The product is usually >95% pure crude.
-
Pros: Exceptional mono-selectivity; mild conditions; avoids toxic halides.
-
Cons: Stoichiometric boron waste; expensive reducing agents.
Method C: Borrowing Hydrogen (Catalytic Alkylation)
The Green Chemistry Future
Also known as "Hydrogen Autotransfer," this method uses alcohols as electrophiles. A metal catalyst (Ru or Ir) "borrows" hydrogen from the alcohol to form an aldehyde in situ, which condenses with the amine. The catalyst then returns the hydrogen to reduce the imine.
Mechanism: The Catalytic Cycle
Figure 2: The Borrowing Hydrogen catalytic cycle. Note that water is the only stoichiometric byproduct.[5]
Protocol (Representative Ru-Catalyzed):
-
Charge: Combine Piperazine (1.0 equiv), Alcohol (1.0 equiv), and
(0.5 mol%) in Toluene or tert-Amyl alcohol. -
Ligand: Add a bidentate phosphine ligand (e.g., DPEphos, 1.0 mol%).
-
Base: Add catalytic base (KOtBu, 10–20 mol%) to activate the pre-catalyst.
-
Conditions: Heat to 100–120°C in a sealed tube for 12–24 hours.
-
Workup: Cool, filter through Celite, and evaporate.
-
Pros: Highest atom economy (E-factor is low); uses stable alcohols; water is the only byproduct.
-
Cons: High temperature required; catalyst cost; sensitivity to steric bulk.
Comparative Performance Analysis
The following data summarizes typical performance metrics for the mono-alkylation of piperazine with a benzyl group (a standard benchmark).
| Feature | Method A: | Method B: Reductive Amination | Method C: Borrowing Hydrogen |
| Electrophile | Benzyl Bromide | Benzaldehyde | Benzyl Alcohol |
| Reagents | |||
| Typical Yield | 65–75% (2 steps) | 85–95% | 70–85% |
| Mono:Bis Ratio | >99:1 (due to protection) | 95:5 | 90:10 (tunable) |
| Atom Economy | Poor (Stoichiometric Waste) | Moderate (Boron Waste) | Excellent ( |
| Cost | Low | Medium | High (Catalyst dependent) |
| Scalability | High (but high waste) | Medium (Exotherms) | High (Process friendly) |
Expert Insight: When to use what?
-
Use
only if you already have the alkyl halide and are working on a <100mg scale where waste doesn't matter, or if you need to install a group that cannot survive reduction (e.g., an alkene, though rare in this context). -
Use Reductive Amination for library generation.[6] It is the most robust "set and forget" method for diverse analogs.
-
Use Borrowing Hydrogen for large-scale process chemistry (kg scale) where removing genotoxic alkyl halides and reducing waste streams (E-factor) is a regulatory priority.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Hamid, M. H. S. A., et al. (2007). "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society.[3]
-
Organic Chemistry Portal. (2024). "Sodium Triacetoxyborohydride in Reductive Amination."
-
Enyong, A. B., & Moasser, B. (2014).[5][7] "Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions." The Journal of Organic Chemistry.
-
BenchChem. (2025).[1] "A Comparative Guide to Alkylating Agents for Piperazine Substitution."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology [organic-chemistry.org]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-catalyzed N-alkylation of amines with alcohols under mild conditions using the borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Piperazine Isomers: A Comparative Guide to Mass Spectrometry Fragmentation
For Immediate Release
Auburn, AL – February 13, 2026 – In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of isomeric compounds is a critical challenge. Piperazine and its derivatives, fundamental scaffolds in numerous therapeutic agents, often present as isomers with nearly identical physical and chemical properties, yet potentially divergent pharmacological activities and metabolic fates. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of piperazine and its simple methylated isomers. By understanding the nuanced differences in their fragmentation pathways, analysts can achieve unambiguous identification, a cornerstone of robust drug discovery and quality control.
Introduction: The Analytical Challenge of Piperazine Isomers
Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry. Its derivatives are found in a wide array of drugs, from antihistamines like cyclizine to anthelmintics and antipsychotics. The introduction of substituents, such as a methyl group, can result in positional isomers like 1-methylpiperazine and 2-methylpiperazine. While these isomers share the same molecular weight and elemental composition, the position of the substituent can significantly influence their chemical reactivity, biological activity, and safety profile. Consequently, the ability to differentiate these isomers is paramount.
Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful tool for this purpose. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This guide will focus on the electron ionization (EI) mass spectrometry of piperazine and its methylated isomers, dissecting their fragmentation mechanisms to reveal characteristic ions that serve as fingerprints for their unique structures. While mass spectrometry is a powerful tool, it's important to note that for some complex regioisomers of piperazine derivatives, mass spectrometry alone may not be sufficient for differentiation, and complementary techniques like gas chromatography-infrared detection (GC-IRD) may be required.[1]
Comparative Fragmentation Analysis
The fragmentation of cyclic amines like piperazine and its derivatives in EI-MS is primarily driven by the localization of the positive charge on a nitrogen atom, followed by cleavage of adjacent carbon-carbon or carbon-nitrogen bonds. The most common fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.
Piperazine
The EI mass spectrum of piperazine (C₄H₁₀N₂) is characterized by a prominent molecular ion peak (M⁺˙) at m/z 86. The base peak, the most intense peak in the spectrum, is typically observed at m/z 44.
Proposed Fragmentation Pathway of Piperazine:
The initial ionization event removes an electron from one of the nitrogen atoms, forming the molecular ion. Subsequent α-cleavage of a C-C bond adjacent to the ionized nitrogen leads to the opening of the ring. This is followed by cleavage of a C-N bond to generate the stable, resonance-stabilized ion at m/z 44, which is the base peak. Another significant fragment at m/z 56 arises from the loss of an ethylenimine radical from the molecular ion.
Caption: Proposed primary fragmentation of Piperazine in EI-MS.
1-Methylpiperazine
For 1-methylpiperazine (C₅H₁₂N₂), the molecular ion peak is at m/z 100.[2] The fragmentation is heavily influenced by the presence of the methyl group on one of the nitrogen atoms.
Proposed Fragmentation Pathway of 1-Methylpiperazine:
The base peak in the mass spectrum of 1-methylpiperazine is observed at m/z 57.[2] This fragment is formed through α-cleavage of the C-C bond adjacent to the methylated nitrogen, followed by the loss of a C₂H₄N• radical. The positive charge is stabilized by the methyl group. Another characteristic fragment is seen at m/z 70, resulting from the loss of an ethyl radical from the molecular ion.
Caption: Proposed primary fragmentation of 1-Methylpiperazine.
2-Methylpiperazine
The mass spectrum of 2-methylpiperazine (C₅H₁₂N₂) also shows a molecular ion at m/z 100.[3] However, the position of the methyl group on the carbon skeleton leads to a different fragmentation pattern compared to its 1-methyl isomer.
Proposed Fragmentation Pathway of 2-Methylpiperazine:
The base peak for 2-methylpiperazine is at m/z 58.[3] This is a result of α-cleavage at the tertiary carbon (C2), leading to the expulsion of a C₃H₆N• radical. The presence of a fragment at m/z 85, corresponding to the loss of a methyl radical, is also a key feature.
Caption: Proposed primary fragmentation of 2-Methylpiperazine.
Summary of Diagnostic Ions and Comparative Data
The key to differentiating these isomers lies in the unique fragment ions and the relative abundances of common fragments. The following table summarizes the key mass spectral data obtained from the NIST WebBook.[2][3][4]
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Diagnostic Fragment Ions (m/z) and their Significance |
| Piperazine | 86 | 44 | 56 (Loss of C₂H₄N•) |
| 1-Methylpiperazine | 100 | 57 | 70 (Loss of C₂H₅•), 57 (Characteristic of N-methylation) |
| 2-Methylpiperazine | 100 | 58 | 85 (Loss of CH₃•), 58 (Characteristic of C-methylation at position 2) |
This data clearly demonstrates that while 1-methylpiperazine and 2-methylpiperazine are isomeric and have the same molecular weight, their fragmentation patterns under electron ionization are distinct and allow for their unambiguous identification. The base peaks, in particular, serve as reliable diagnostic markers.
Experimental Protocol: GC-MS Analysis of Piperazine Isomers
This section provides a general, step-by-step methodology for the analysis of piperazine isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To separate and identify piperazine, 1-methylpiperazine, and 2-methylpiperazine in a mixture using GC-MS.
Materials:
-
Piperazine, 1-methylpiperazine, and 2-methylpiperazine standards
-
Methanol (or other suitable solvent)
-
GC-MS instrument with an electron ionization source
Procedure:
-
Sample Preparation:
-
Prepare individual standard solutions of each isomer at a concentration of 1 mg/mL in methanol.
-
Prepare a mixed standard solution containing all three isomers at a concentration of 1 mg/mL each in methanol.
-
-
GC-MS Instrument Setup:
-
GC Conditions:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition:
-
Inject 1 µL of each individual standard solution to obtain their respective retention times and mass spectra.
-
Inject 1 µL of the mixed standard solution to demonstrate chromatographic separation and confirm identification based on retention time and mass spectral data.
-
-
Data Analysis:
-
Identify the chromatographic peaks for each isomer in the total ion chromatogram (TIC) of the mixed standard.
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) and with the spectra of the individual standards to confirm the identity of each isomer.
-
Analyze the fragmentation patterns to identify the characteristic ions for each isomer as outlined in this guide.
-
Caption: A generalized workflow for the GC-MS analysis of piperazine isomers.
Conclusion
The differentiation of piperazine isomers is a critical task in many scientific disciplines. This guide has demonstrated that despite their structural similarities, piperazine, 1-methylpiperazine, and 2-methylpiperazine exhibit distinct and predictable fragmentation patterns in electron ionization mass spectrometry. By carefully analyzing the base peaks and other diagnostic fragment ions, researchers can confidently distinguish between these isomers. The provided experimental protocol offers a practical framework for implementing this analysis in a laboratory setting. As the complexity of pharmaceutical molecules continues to grow, a fundamental understanding of fragmentation mechanisms remains an indispensable tool for the modern analytical scientist.
References
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
El-Kassem, L. T., & Clark, C. R. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. Forensic Science International, 235, 78–86. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Amino-4-methylpiperazine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS. Retrieved from [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]
-
Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of N-glycan positional isomers by combining IMS and vibrational fingerprinting of structurally determinant CID fragments. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural Elucidation and Relative Quantification of Fatty Acid Double Bond Positional Isomers in Biological Tissues Enabled by Gas-Phase Charge Inversion Ion/Ion Reactions. Retrieved from [Link]
-
Macquarie University. (n.d.). Structural feature ions for distinguishing N- and O-linked glycan isomers by LC-ESI-IT MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Ethylpiperazin-1-yl)ethanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Ethylpiperazin-1-yl)ethanamine, a piperazine derivative utilized in various synthetic applications. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
Understanding the Hazard Profile
Based on these analogs, 2-(4-Ethylpiperazin-1-yl)ethanamine is anticipated to be:
-
Corrosive: Causing severe skin burns and serious eye damage.[1][2][3][4][5]
-
Toxic: Harmful if swallowed and toxic in contact with skin.[1][2][3][4][5]
-
Sensitizer: May cause an allergic skin reaction.[1][2][3][5]
-
Environmentally Harmful: Harmful to aquatic life with long-lasting effects.[1][2][3][5]
These hazards underscore the necessity for meticulous handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Identification for Structurally Similar Amines
| Hazard Statement | GHS Classification (for Analogs) | Source |
| Causes severe skin burns and eye damage. | Skin Corrosion 1B, Eye Damage 1 | [1][2][3][4][5] |
| Toxic in contact with skin. | Acute Toxicity, Dermal, Cat 3 | [1][2][3][5] |
| Harmful if swallowed. | Acute Toxicity, Oral, Cat 4 | [1][2][3][6] |
| May cause an allergic skin reaction. | Skin Sensitization, Cat 1 | [1][2][3][5] |
| Harmful to aquatic life with long lasting effects. | Chronic Aquatic Toxicity, Cat 3 | [1][2][3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the chemical's hazard profile. Given the corrosive and toxic nature of 2-(4-Ethylpiperazin-1-yl)ethanamine, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause irreversible eye damage.[7][8]
-
Skin Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are required. Full-body protection should be considered for large quantities.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7]
Disposal Workflow: A Step-by-Step Approach
The proper disposal of 2-(4-Ethylpiperazin-1-yl)ethanamine is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a logical sequence for managing this chemical waste.
Figure 1: A workflow diagram illustrating the key stages for the safe disposal of 2-(4-Ethylpiperazin-1-yl)ethanamine.
Experimental Protocol: Waste Collection and Segregation
-
Risk Assessment and PPE: Before handling the chemical, review its hazards and wear the appropriate PPE as detailed in Section 2.
-
Segregation from Incompatibles: 2-(4-Ethylpiperazin-1-yl)ethanamine is incompatible with strong oxidizing agents and strong acids. Ensure that the waste is not mixed with these materials to prevent vigorous and potentially hazardous reactions.
-
Waste Container:
-
Select a waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "2-(4-Ethylpiperazin-1-yl)ethanamine," and the associated hazards (Corrosive, Toxic).
-
-
Waste Transfer:
-
Carefully transfer the waste chemical into the designated container, avoiding splashes and spills.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
For Minor Spills (<100 mL in a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization (with caution): For small spills of this basic amine, a weak acid solution (e.g., 5% acetic acid) can be cautiously used for neutralization after absorption. However, this should only be performed by trained personnel, as the reaction can generate heat.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated until all vapors have dissipated.
For Major Spills (>100 mL or outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.
-
Do Not Attempt to Clean: Major spills should only be handled by trained emergency response personnel.
Regulatory Considerations and Final Disposal
The disposal of 2-(4-Ethylpiperazin-1-yl)ethanamine must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Due to its corrosive nature, waste containing 2-(4-Ethylpiperazin-1-yl)ethanamine would likely be classified as a D002 hazardous waste (corrosivity) . It is the responsibility of the waste generator to make this determination.
The final disposal method for this chemical is typically high-temperature incineration at a licensed hazardous waste disposal facility.[7][9] Do not dispose of this chemical down the drain, as it is harmful to aquatic life and can damage plumbing systems.[1][8]
All empty containers that held 2-(4-Ethylpiperazin-1-yl)ethanamine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The decontaminated containers can then be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.[7]
Conclusion
The safe and compliant disposal of 2-(4-Ethylpiperazin-1-yl)ethanamine is a critical responsibility for all laboratory personnel. By understanding the hazards, utilizing appropriate PPE, following a systematic disposal workflow, and adhering to regulatory requirements, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's EHS department for specific guidance and protocols.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Exploring the Chemical Profile: Understanding 2-(4-Methylpiperazin-1-yl)ethanamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - 2-(4-Methylpiperazin-1-yl)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
